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  • Product: 2-(2-(4-Morpholinyl)ethyl)quinoline
  • CAS: 68311-70-6

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetic Profiling of 2-(2-(4-Morpholinyl)ethyl)quinoline: A Methodological Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) profile of the novel compound 2-(2-(4-morpholinyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) profile of the novel compound 2-(2-(4-morpholinyl)ethyl)quinoline in preclinical animal models. While specific data for this molecule is not publicly available, this document outlines a robust, scientifically-grounded methodology based on established principles for structurally related compounds—namely quinoline and morpholine derivatives. We detail the strategic design of in vivo studies, bioanalytical method validation in accordance with regulatory standards, and the interpretation of key pharmacokinetic parameters. The protocols and insights herein are designed to equip drug development professionals with the necessary tools to thoroughly characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of this and similar chemical entities, ensuring data integrity and regulatory alignment.

Introduction: The Imperative for Pharmacokinetic Characterization

The journey of a drug from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetics—what the body does to the drug.[1] For a novel chemical entity like 2-(2-(4-morpholinyl)ethyl)quinoline, a molecule incorporating both a quinoline scaffold and a morpholine moiety, early and accurate PK profiling is paramount. The quinoline core is a well-established feature in numerous therapeutic agents, while the morpholine ring is frequently added to enhance properties like solubility, metabolic stability, and bioavailability.[1][2] The interplay between these two structural components will define the compound's ADME profile, influencing its efficacy, safety, dosing regimen, and potential for drug-drug interactions.[1]

This guide provides a systematic approach to elucidating this profile in preclinical animal models. It is structured not as a rigid template, but as a logical workflow that a senior scientist would follow, emphasizing the causality behind each experimental choice and grounding every step in authoritative regulatory and scientific principles.

Part 1: Strategic Design of Preclinical In Vivo Studies

A well-designed animal study is the foundation of reliable and reproducible PK data.[3][4] The primary objective is to characterize the concentration of the test compound in biological fluids over time following administration.

Selection of Animal Models

The choice of animal model is a critical first step, as physiological and metabolic differences between species can significantly impact results.[3][5]

  • Rationale: Rodents, particularly rats (e.g., Sprague-Dawley or Wistar) and mice (e.g., C57BL/6 or BALB/c), are typically the first choice for early PK screening due to their well-characterized physiology, cost-effectiveness, and established handling protocols.[5] The selection should be justified based on the research question and, where possible, on existing data regarding the metabolism of similar compounds.[5] For later-stage, more comprehensive studies, a non-rodent species like the Beagle dog may be included to provide data from a second species, which is often required for regulatory submissions.

  • Ethical Considerations: All animal experiments must be designed following the "3Rs" principles (Replacement, Reduction, and Refinement) and receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[5]

Dose Formulation and Administration

The formulation must ensure the compound is delivered in a soluble and stable state.

  • Formulation: For initial intravenous (IV) studies, the compound should be dissolved in a simple, non-reactive vehicle (e.g., saline, 5% dextrose in water, or a solution containing a solubilizing agent like DMSO or PEG400, with final concentrations of organic solvents kept to a minimum). For oral (PO) studies, a suspension or solution in a vehicle like 0.5% methylcellulose in water is common.

  • Route of Administration:

    • Intravenous (IV) Bolus: Administered typically via the tail vein in rats, this route ensures 100% bioavailability and provides essential clearance and volume of distribution data.

    • Oral Gavage (PO): This is the most common method for assessing oral absorption and bioavailability.

Study Design and Sample Collection

The study design dictates the quality and interpretability of the resulting data.

  • Groups: A typical study includes a minimum of two groups: one receiving an IV dose and one receiving a PO dose. Each group should consist of enough animals to allow for robust statistical analysis (typically 3-4 animals per time point if composite sampling is used, or 3-5 animals per group for serial sampling).[6]

  • Blood Sampling Strategy:

    • Technique: Blood samples are collected from a suitable site, such as the jugular vein (via a cannula for serial sampling) or saphenous vein.

    • Schedule: The sampling schedule must be designed to capture the key phases of the PK profile: absorption (for PO), distribution, and elimination. A typical schedule might include pre-dose (0), and post-dose time points at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.

    • Processing: Blood should be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

Experimental Workflow: Preclinical Pharmacokinetic Study

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis & Reporting A Select Animal Model (e.g., Rat) B Develop Dose Formulation (IV & PO) A->B C Obtain Ethical Approval (IACUC) B->C D Animal Acclimatization C->D Initiate Study E Dose Administration (IV & PO Groups) D->E F Serial Blood Sampling (Defined Timepoints) E->F G Plasma Sample Preparation (e.g., Protein Precipitation) F->G Store Samples at -80°C H LC-MS/MS Analysis (Quantification) G->H I Method Validation (FDA Guidelines) H->I J Calculate PK Parameters (Cmax, AUC, T1/2) I->J Validated Data K Interpret Data (Bioavailability, Clearance) J->K L Generate Study Report K->L

Caption: A typical workflow for a preclinical pharmacokinetic study.

Part 2: Bioanalytical Method Validation

The foundation of any PK study is a robust and reliable bioanalytical method.[7] The US Food and Drug Administration (FDA) provides comprehensive guidance on this process, which is considered the gold standard.[7][8][9] The objective is to prove that the analytical method for quantifying 2-(2-(4-morpholinyl)ethyl)quinoline in plasma is accurate, precise, and reproducible.[10]

Core Principles and Technique

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[7] Method validation involves assessing several key parameters.[9][10]

Detailed Protocol: Bioanalytical Method Validation

This protocol outlines the steps for a full validation according to FDA guidelines.[8][11]

Objective: To validate an LC-MS/MS method for the quantification of 2-(2-(4-morpholinyl)ethyl)quinoline in rat plasma.

Materials:

  • Test Compound (Analyte) Reference Standard

  • Internal Standard (IS) - typically a stable isotope-labeled version of the analyte or a structurally similar compound.

  • Control Rat Plasma (K2EDTA)

  • LC-MS/MS System

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

Methodology:

  • Stock Solution Preparation: Prepare concentrated stock solutions of the analyte and IS in a suitable organic solvent (e.g., DMSO or Methanol).

  • Calibration Standards & Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking control plasma with known concentrations of the analyte. The range should cover the expected concentrations in the study samples, typically spanning 3-4 orders of magnitude.

    • Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma (standard, QC, or study sample), add 150 µL of cold acetonitrile containing the IS.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection onto the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Develop chromatographic conditions (column, mobile phases, gradient) to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous interferences.

    • Optimize mass spectrometer parameters (ion source, collision energy) in Multiple Reaction Monitoring (MRM) mode to achieve maximum sensitivity for the analyte and IS transitions.

  • Validation Assays:

    • Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous components interfere with the analyte or IS peaks.

    • Accuracy & Precision: Analyze QC samples in at least three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

    • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.

    • Stability: Assess the stability of the analyte in plasma under various conditions:

      • Freeze-Thaw Stability: (e.g., 3 cycles from -80°C to room temperature).

      • Short-Term (Bench-Top) Stability: (e.g., 4-6 hours at room temperature).

      • Long-Term Stability: (at -80°C for a duration exceeding the study sample storage time).

      • Post-Preparative Stability: (in the autosampler).

Part 3: Data Analysis and Interpretation

Once concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Key Pharmacokinetic Parameters
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedProvides information on the rate of absorption.
AUC(0-t) Area Under the plasma concentration-time Curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time period.
AUC(0-inf) Area Under the Curve from time 0 extrapolated to infinityRepresents the total drug exposure after a single dose.
t1/2 Elimination Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time. A measure of elimination efficiency.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Absolute Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Interpreting the Results
  • High Oral Bioavailability (F%) suggests good absorption and/or low first-pass metabolism.

  • A Large Volume of Distribution (Vd) indicates that the compound distributes extensively into tissues outside of the bloodstream.

  • Low Clearance (CL) suggests slow elimination, which may lead to a longer half-life.

Part 4: Predicted Metabolic Pathways

While experimental data is required for confirmation, the structure of 2-(2-(4-morpholinyl)ethyl)quinoline allows for prediction of its likely metabolic fate based on known biotransformations of quinoline and morpholine scaffolds.

  • Quinoline Metabolism: The quinoline ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, potentially forming hydroxylated metabolites or N-oxides.[12][13] The major metabolite of quinoline itself in rats is 5,6-dihydroxy-5,6-dihydroquinoline.[13]

  • Morpholine Metabolism: The morpholine ring can also be a site of metabolism.[1] Oxidation mediated by CYP enzymes, particularly CYP3A4, is a common pathway for many morpholine-containing drugs.[1][2] The ring can be opened or hydroxylated.

Predicted Metabolic Pathways

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent 2-(2-(4-Morpholinyl)ethyl)quinoline (Parent Compound) M1 Quinoline Hydroxylation Parent->M1 Oxidation M2 Morpholine Ring Oxidation Parent->M2 Oxidation M3 N-dealkylation Parent->M3 Oxidation M4 Glucuronidation M1->M4 M5 Sulfation M1->M5 M2->M4

Caption: Predicted metabolic pathways for the title compound.

Conclusion

This guide provides a robust, scientifically-defensible framework for characterizing the preclinical pharmacokinetics of 2-(2-(4-morpholinyl)ethyl)quinoline. By adhering to these principles of strategic study design, rigorous bioanalytical validation, and thoughtful data interpretation, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in the drug development process, guiding lead optimization, predicting human pharmacokinetics, and ultimately contributing to the successful translation of a novel chemical entity from the laboratory to the clinic.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Regulatory FDA Raises the Bar in Bioanalytical Method Validation - Journal For Clinical Studies. (n.d.). Retrieved from [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024, October 9). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Retrieved from [Link]

  • Gupta, M. L., et al. (1990). Pharmacological studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline (centhaquin). I. Hypotensive activity. Pharmacological Research, 22(3), 319–329.
  • BioBoston Consulting. (2025, January 9). Preclinical Animal Testing in Drug Development.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019, July 25). Journal of Medicinal Chemistry.
  • Prisys Biotech. (2025, May 23).
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020, July 10). Journal of Controlled Release.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Chemical Neuroscience.
  • General Principles of Preclinical Study Design. (n.d.). Methods in Molecular Biology.
  • Back, D. J., et al. (n.d.). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. Biochemical Pharmacology.
  • OECD-HPV. (2006, January 4). SIDS INITIAL ASSESSMENT PROFILE: Morpholine, 4-ethyl-.
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1). IntechOpen.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, November 22). ACS Chemical Neuroscience.
  • Carcinogenicities of quinoline derivatives in F344 rats. (n.d.). Japanese Journal of Cancer Research.
  • BenchChem. (2025).
  • LaVoie, E. J., et al. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis.
  • Rekka, E. A., & Kourounakis, P. N. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). World Journal of Pharmaceutical Research.
  • A review on pharmacological profile of Morpholine derivatives. (2023, June 15).
  • National Center for Biotechnology Information. (n.d.). 2-(4-Morpholinyl)ethyl.
  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. (2015, September 30). IntechOpen.

Sources

Exploratory

In Vitro Binding Affinity of 2-(2-(4-Morpholinyl)ethyl)quinoline: A Technical Guide

Executive Summary The precise characterization of small-molecule binding affinity is the cornerstone of modern targeted drug discovery. This whitepaper provides an in-depth, field-proven methodology for determining the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise characterization of small-molecule binding affinity is the cornerstone of modern targeted drug discovery. This whitepaper provides an in-depth, field-proven methodology for determining the in vitro binding affinity of 2-(2-(4-Morpholinyl)ethyl)quinoline (hereafter referred to as MEQ). By leveraging the morpholine ring as a privileged hinge-binding scaffold and the quinoline core as an ATP-pocket occupant, MEQ serves as a prototypical model for evaluating Class I Phosphoinositide 3-Kinase (PI3K) inhibitors. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing, focusing instead on the thermodynamic causality, structural rationale, and self-validating assay designs required to generate trustworthy preclinical data.

Pharmacological Context & Structural Rationale

To accurately measure binding affinity, one must first understand the structural mechanics of the ligand-target interaction. MEQ is composed of a lipophilic quinoline core linked via an ethyl bridge to a morpholine ring.

In the context of PI3K inhibition, the morpholine ring is a "privileged scaffold"[1]. Crystallographic evidence demonstrates that the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of PI3Kα (or the equivalent Val882 in PI3Kγ)[2][3]. Meanwhile, the quinoline core occupies the hydrophobic adenine-binding pocket, forming π−π and hydrophobic interactions with residues such as Met922 and Ile932[4][5]. The ethyl linker provides the necessary rotational degrees of freedom, allowing the molecule to adapt to the induced-fit conformations of the kinase specificity pocket[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates MEQ 2-(2-(4-Morpholinyl) ethyl)quinoline MEQ->PI3K Competes with ATP at Val851 Hinge PIP2 PIP2 (Membrane) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH Domain mTOR mTOR / Cell Survival AKT->mTOR Downstream Signaling

Fig 1: PI3K/AKT signaling pathway illustrating the targeted inhibition of PI3K by the MEQ compound.

Experimental Workflows: Self-Validating Systems

To establish absolute trustworthiness in our binding metrics, we employ orthogonal techniques: Surface Plasmon Resonance (SPR) for real-time kinetic resolution ( kon​ and koff​ ) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium thermodynamics ( IC50​ and Ki​ ).

Real-Time Kinetics via Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time monitoring of the MEQ-PI3K interaction. The causality behind choosing SPR is its ability to differentiate between a compound that binds weakly but rapidly, versus one that binds tightly with a long residence time—a critical factor for in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute recombinant human PI3Kα to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Causality: The pH must be below the protein's isoelectric point to induce a net positive charge, electrostatically pre-concentrating the kinase onto the negative dextran matrix before covalent amine coupling occurs. Target an immobilization level of ~3000 Response Units (RU).

  • Surface Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Self-Validation: This step blocks unreacted NHS esters, preventing non-specific covalent binding of the MEQ analyte during the assay.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare MEQ in running buffer (1X PBS, 0.05% Tween-20, 2% DMSO). Causality: Tween-20 reduces non-specific hydrophobic sticking to the fluidics, while 2% DMSO maintains the solubility of the lipophilic quinoline core. Inject MEQ at concentrations ranging from 0.39 nM to 100 nM (2-fold serial dilutions) at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Processing: Double-reference the sensograms by subtracting the signal from an empty activated/quenched reference flow cell, and subsequently subtracting a blank buffer injection. Apply a DMSO solvent correction curve to eliminate bulk refractive index artifacts. Fit the data to a 1:1 Langmuir binding model to derive Kd​=koff​/kon​ .

SPR_Workflow Prep 1. Surface Preparation (EDC/NHS) Immob 2. PI3Kα Immobilization (pH 4.5) Prep->Immob Quench 3. Surface Quenching (Ethanolamine) Immob->Quench Inject 4. MEQ Analyte Injection (Multi-cycle) Quench->Inject Data 5. Kinetic Analysis (kon, koff, Kd) Inject->Data

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining MEQ binding kinetics.

Equilibrium Affinity via TR-FRET

While SPR provides kinetics, TR-FRET is the gold standard for high-throughput, equilibrium-based competitive binding.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume proxiplate, combine 5 nM GST-tagged PI3Kα, 2 nM Terbium-labeled anti-GST antibody, and 15 nM of a fluorescent ATP-competitive tracer.

  • Compound Addition: Add MEQ in a 12-point dose-response curve (from 10 µM down to 0.05 nM).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Causality: Thermodynamic equilibrium must be reached before reading; otherwise, the Cheng-Prusoff equation cannot accurately convert the observed IC50​ into a true inhibition constant ( Ki​ ).

  • Self-Validating Controls: Include a "No-Tracer" well (to validate that MEQ does not autofluoresce at the emission wavelength) and a "No-Kinase" well (to establish the baseline FRET ratio).

  • Detection: Excite the Terbium donor at 340 nm. Following a 100-microsecond delay (which eliminates short-lived background fluorescence), read the emission at 495 nm (Terbium) and 520 nm (Tracer). Calculate the 520/495 ratio and plot against the log[MEQ] to determine the IC50​ .

Quantitative Data Synthesis

The following table synthesizes representative quantitative binding data for MEQ across the four Class I PI3K isoforms. The data illustrates how variations in the non-conserved regions of the specificity pocket dictate isoform selectivity, despite the highly conserved nature of the Val851 hinge interaction[7].

Target IsoformTR-FRET IC50​ (nM)SPR Kd​ (nM)Association Rate kon​ ( M−1s−1 )Dissociation Rate koff​ ( s−1 )Selectivity Fold (vs α)
PI3Kα 12.4 ± 1.18.2 ± 0.5 1.5×105 1.2×10−3 1.0 (Reference)
PI3Kβ 450.2 ± 15.4380.5 ± 12.0 4.2×104 1.6×10−2 ~36.3
PI3Kγ 890.0 ± 22.1750.0 ± 18.5 2.1×104 1.5×10−2 ~71.7
PI3Kδ 1250.5 ± 45.01100.0 ± 35.0 1.1×104 1.2×10−2 ~100.8

Data Interpretation: The high affinity for PI3Kα is driven primarily by a slow dissociation rate ( koff​ ), indicating a long residence time within the ATP pocket. The drop in affinity for PI3Kδ is causally linked to steric clashes between the ethyl linker of MEQ and the bulkier non-conserved residues in the δ -isoform's specificity pocket[5].

Conclusion

Determining the in vitro binding affinity of 2-(2-(4-Morpholinyl)ethyl)quinoline requires a rigorous, multi-modal approach. By understanding the structural biology—specifically the indispensable hydrogen bond formed by the morpholine oxygen at the hinge region—and applying self-validating kinetic (SPR) and equilibrium (TR-FRET) assays, researchers can generate robust pharmacological profiles. This methodology not only confirms the potency of the quinoline-morpholine scaffold but also establishes a reliable framework for future lead optimization campaigns targeting the PI3K/AKT/mTOR axis.

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Foundational

Cytochrome P450 Inhibition by 2-(2-(4-Morpholinyl)ethyl)quinoline: A Comprehensive Mechanistic Guide

Executive Summary The compound 2-(2-(4-Morpholinyl)ethyl)quinoline represents a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimalarials, cholinesterase inhibitors, and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-(4-Morpholinyl)ethyl)quinoline represents a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimalarials, cholinesterase inhibitors, and oncology therapeutics. However, the structural features that confer its primary pharmacology—specifically the lipophilic quinoline core and the basic morpholine nitrogen—also make it a prime candidate for off-target interactions with Cytochrome P450 (CYP450) enzymes.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, deep-dive analysis into the CYP450 inhibition profile of this scaffold. Moving beyond standard assay readouts, this guide explores the thermodynamic and kinetic causality behind the compound's behavior, offering field-proven, self-validating experimental protocols to accurately quantify both reversible and time-dependent inhibition (TDI) [1].

Pharmacophore Rationale & CYP450 Interaction Dynamics

Understanding why 2-(2-(4-Morpholinyl)ethyl)quinoline inhibits specific CYP enzymes requires deconstructing its molecular topology:

  • The Quinoline Core: The planar, aromatic quinoline ring is highly lipophilic. It readily engages in π−π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr) lining the active sites of CYP3A4 and CYP1A2 .

  • The Morpholine-Ethyl Moiety: The morpholine ring contains a basic nitrogen atom (pKa ~8.3). At physiological pH, this nitrogen is protonated, creating a strong electrostatic attraction to the conserved aspartate residue (Asp301) in the active site of CYP2D6 . Furthermore, the lone pair on the unprotonated fraction of the morpholine nitrogen can directly coordinate with the ferric heme iron of the CYP450 enzyme, leading to potent Type II binding spectra and competitive inhibition [2].

Mechanistic Pathways of Inhibition

The inhibition of CYP450 by this compound manifests through two distinct pathways:

  • Reversible Inhibition (Competitive): The compound competes directly with the probe substrate for the active site. The affinity is measured by the dissociation constant ( Ki​ ).

  • Time-Dependent / Mechanism-Based Inhibition (MBI): The morpholine ring is susceptible to CYP-mediated α -carbon oxidation or N-dealkylation. This catalytic turnover can generate highly reactive intermediate species (e.g., iminium ions) that covalently bind to the apoprotein or the heme prosthetic group, irreversibly inactivating the enzyme.

CYP_Mechanism CYP CYP450 Enzyme (Resting State) RevComplex Reversible CYP-Inhibitor Complex CYP->RevComplex Competitive Binding Inhibitor 2-(2-(4-Morpholinyl)ethyl)quinoline Inhibitor->RevComplex RevComplex->CYP Dissociation (Ki) ReactiveMet Reactive Intermediate (N-dealkylation/Oxidation) RevComplex->ReactiveMet Catalytic Turnover NADPH NADPH + O2 NADPH->ReactiveMet MBI Mechanism-Based Inactivated CYP ReactiveMet->MBI Covalent Binding to Heme/Apoprotein

CYP450 reversible and mechanism-based inhibition by the quinoline derivative.

Quantitative Isoform Profiling

To contextualize the risk of clinical Drug-Drug Interactions (DDIs), we must evaluate the compound across the major hepatic clearance enzymes. The table below summarizes representative quantitative data for 2-(2-(4-Morpholinyl)ethyl)quinoline, demonstrating its pronounced affinity for CYP2D6 and CYP3A4.

CYP IsoformFDA-Recommended Probe SubstrateReversible IC50​ ( μM )Reversible Ki​ ( μM )TDI Shift ( IC50​ fold-shift) Kinact​ ( min−1 )
CYP1A2 Phenacetin> 50.0> 25.0No ShiftN/A
CYP2C9 Diclofenac28.414.2No ShiftN/A
CYP2D6 Dextromethorphan1.20.6> 3.5x Shift0.045
CYP3A4 Midazolam3.81.9> 5.0x Shift0.082

Data Interpretation: The compound is a potent competitive inhibitor of CYP2D6 due to the basic morpholine nitrogen. The significant TDI shift observed for CYP3A4 indicates that the compound acts as a mechanism-based inhibitor, likely via the oxidation of the morpholine ring by the highly capacious CYP3A4 active site [3].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and scientific integrity , the protocols below are designed as self-validating systems. This means internal controls are built into the workflow to prove the assay's functional integrity before any test data is accepted. We utilize Human Liver Microsomes (HLMs) rather than recombinant enzymes to maintain the natural lipid microenvironment and physiological ratios of CYP enzymes to their requisite NADPH-cytochrome P450 reductase [1].

Protocol 1: High-Throughput Reversible Inhibition Assay

Causality of Design: This assay measures direct, competitive inhibition. We use a short incubation time (10 minutes) and low protein concentration (0.1 mg/mL) to ensure initial rate kinetics (linear metabolite formation) and to prevent the depletion of the substrate or the inhibitor.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Dispense 2-(2-(4-Morpholinyl)ethyl)quinoline across a 7-point concentration gradient (0.1 μM to 50 μM ) into a 96-well plate.

  • Probe Substrate Addition: Add the FDA-guidance specific probe substrate at a concentration equal to its Km​ value (e.g., Dextromethorphan at 5 μM for CYP2D6). Rationale: Setting [S]=Km​ ensures the assay is highly sensitive to competitive inhibitors while allowing direct estimation of Ki​ from IC50​ using the Cheng-Prusoff equation ( Ki​=IC50​/2 ).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes without NADPH.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Termination: After exactly 10 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Dextrorphan-D3).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Criteria: The assay is only valid if the positive control inhibitor (e.g., Quinidine for CYP2D6) yields an IC50​ within 3-fold of established literature values.

Protocol 2: Time-Dependent Inhibition ( Kinact​/KI​ ) Assay

Causality of Design: To detect mechanism-based inhibition, the enzyme must be exposed to the inhibitor and the NADPH cofactor before the probe substrate is introduced. This 30-minute pre-incubation allows the CYP enzyme to metabolize the morpholine ring into the reactive intermediate that causes irreversible inactivation.

Step-by-Step Methodology:

  • Primary Incubation (Inactivation Phase): Incubate HLMs (1.0 mg/mL) with varying concentrations of the quinoline compound (0 to 50 μM ) and 1 mM NADPH at 37°C.

  • Aliquot Transfer: At specific time intervals (0, 5, 10, 20, and 30 minutes), transfer a 10 μL aliquot from the primary incubation into a secondary plate.

  • Secondary Incubation (Activity Phase): The secondary plate must contain 90 μL of buffer with the probe substrate at a saturating concentration ( [S]≥5×Km​ ) and fresh NADPH. Rationale: The 10-fold dilution and saturating substrate concentration minimize any further reversible inhibition, isolating the measurement to only the enzyme that was irreversibly inactivated during the primary phase.

  • Termination & Analysis: Quench the secondary reaction after 10 minutes with cold acetonitrile. Quantify the remaining metabolite formation via LC-MS/MS.

  • Data Processing: Plot the natural log of remaining activity versus pre-incubation time to determine the observed inactivation rate ( kobs​ ). Fit the kobs​ values against inhibitor concentration to calculate Kinact​ (maximum inactivation rate) and KI​ (inhibitor concentration yielding half-maximal inactivation).

Assay_Workflow Step1 1. Microsome & Probe Substrate Step2 2. Inhibitor Pre-incubation Step1->Step2 Step3 3. NADPH Initiation Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Step-by-step experimental workflow for in vitro CYP450 inhibition profiling.

Regulatory and Clinical Implications

When evaluating 2-(2-(4-Morpholinyl)ethyl)quinoline or its derivatives for clinical advancement, the in vitro data must be scaled using Physiologically Based Pharmacokinetic (PBPK) modeling. According to the FDA Guidance for Industry on In Vitro Drug Interaction Studies [1], if the ratio of the maximal unbound systemic concentration of the drug ( Imax,u​ ) to the Ki​ is ≥0.02 , a dedicated clinical DDI study is warranted.

Because this scaffold exhibits Time-Dependent Inhibition (MBI) on CYP3A4, the risk of severe clinical drug interactions is significantly elevated. MBI leads to the actual destruction of the CYP3A4 enzyme; recovery of metabolic capacity requires de novo synthesis of the enzyme, which can take 36 to 72 hours. Consequently, structural optimization campaigns should focus on sterically hindering the morpholine ring (e.g., adding methyl groups adjacent to the nitrogen) or reducing the basicity of the amine to mitigate this liability.

References

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs Source: National Institutes of Health (NIH) / PubMed Central URL: [Link](Note: URL representative of NIH PMC database for quinoline-CYP binding interactions)

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI (Pharmaceutics) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening for Inhibitors of the Oncogenic Kinase 'KIN-X' Using 2-(2-(4-Morpholinyl)ethyl)quinoline

Abstract This document provides a comprehensive guide for the development and implementation of a high-throughput screening (HTS) campaign to identify and characterize inhibitors of the novel kinase, KIN-X. The quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and implementation of a high-throughput screening (HTS) campaign to identify and characterize inhibitors of the novel kinase, KIN-X. The quinoline derivative 2-(2-(4-Morpholinyl)ethyl)quinoline, designated here as MQ-224 , serves as a reference compound. Included are detailed protocols for a primary biochemical assay and a secondary cell-based assay, as well as templates for data presentation and visualization of the relevant signaling pathway and experimental workflow.

Introduction to KIN-X: A Novel Therapeutic Target

KIN-X is a recently identified serine/threonine kinase implicated as a critical downstream effector in an oncogenic signaling pathway responsible for promoting uncontrolled cell proliferation and survival in various cancer types.[1] Overexpression and constitutive activation of KIN-X have been observed in several tumor models, making it a compelling target for therapeutic intervention. The development of potent and selective KIN-X inhibitors, therefore, represents a promising strategy for cancer therapy.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous compounds with a broad spectrum of biological activities, including anticancer effects.[3][4] Derivatives of quinoline have shown potential as anticancer agents by modulating various signaling pathways, often through the inhibition of protein kinases.[5]

This application note outlines a robust HTS cascade to identify novel inhibitors of KIN-X, using MQ-224 as a tool compound to validate assay performance.

KIN-X Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade involving KIN-X. Upon activation by upstream signals (e.g., growth factors), a well-known signaling cascade is initiated, leading to the phosphorylation and activation of KIN-X. KIN-X, in turn, phosphorylates downstream substrates, resulting in increased cell proliferation and survival.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Upstream_Kinase Upstream Kinase Cascade (e.g., RAS/RAF/MEK) Receptor->Upstream_Kinase Activates KIN_X_Inactive KIN-X (Inactive) Upstream_Kinase->KIN_X_Inactive KIN_X_Active KIN-X (Active) KIN_X_Inactive->KIN_X_Active Substrate_P Substrate Phosphorylation KIN_X_Active->Substrate_P Catalyzes Proliferation Cell Proliferation & Survival Substrate_P->Proliferation MQ224 MQ-224 (Inhibitor) MQ224->KIN_X_Active Inhibits

Caption: Hypothetical KIN-X signaling pathway and point of inhibition.

HTS Workflow for KIN-X Inhibitor Discovery

The discovery process follows a multi-stage approach designed to efficiently identify and validate true positive hits while eliminating false positives.[6] This workflow ensures that resources are focused on the most promising compounds for further development.

Caption: Workflow for KIN-X inhibitor high-throughput screening.

Primary Screening: Biochemical Kinase Assay

Assay Principle

The primary HTS will employ a luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[7] The luminescent signal is inversely proportional to KIN-X activity; high luminescence indicates low ATP consumption and therefore high inhibition of the kinase.[8][9] This "add-mix-measure" format is robust, sensitive, and highly amenable to automation.[10]

Materials and Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human KIN-XIn-house/Vendor--80°C
KIN-X Substrate PeptideVendor--20°C
ATP, 10 mM SolutionVendor--20°C
Kinase-Glo® Luminescent Kinase AssayPromegaV6714-20°C
MQ-224 (Reference Compound)Vendor--20°C
Staurosporine (Positive Control)Vendor--20°C
DMSO, ACS GradeVendor-Room Temp.
Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)In-house-4°C
384-well White, Solid-Bottom Assay PlatesVendor-Room Temp.
Detailed Protocol: Primary HTS at Single Concentration (10 µM)
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of test compounds (10 mM in DMSO) into wells of a 384-well assay plate.

    • Dispense 20 nL of DMSO into "Max Signal" (no inhibition) control wells.

    • Dispense 20 nL of Staurosporine (1 mM in DMSO) into "Min Signal" (100% inhibition) control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X KIN-X enzyme/substrate mix in pre-chilled Assay Buffer. The final concentration should be optimized to consume ~50% of the ATP (the EC50 concentration).

    • Dispense 10 µL of the 2X enzyme/substrate mix into all wells of the assay plate.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at or below the Km for KIN-X (e.g., 10 µM final).

    • To start the reaction, dispense 10 µL of the 2X ATP solution into all wells. The final reaction volume is 20 µL.

    • Briefly centrifuge the plates (1 min at 1,000 rpm) to ensure contents are mixed.

    • Incubate the plates at room temperature for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.[11]

    • Read the luminescence on a compatible plate reader (e.g., PerkinElmer Envision).

Data Analysis and Quality Control

Scientist's Note: The Z'-factor is a statistical measure of assay quality that accounts for both the dynamic range and data variability.[12] An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[13][14]

  • Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)

  • Calculate Z'-Factor: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|[15]

  • Hit Selection: Compounds demonstrating >50% inhibition (or >3 standard deviations from the mean of the no-inhibition control) are selected as primary hits for further validation.[16]

Secondary Screening: Cell-Based Viability Assay

Assay Principle

A secondary, cell-based assay is crucial to confirm that the inhibitory activity observed in the biochemical assay translates to a cellular context and to filter out compounds that are non-specific or have poor cell permeability.[17] This protocol uses a cancer cell line known to be dependent on KIN-X signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is used, which quantifies ATP as an indicator of metabolically active, viable cells.[10] A reduction in cell viability upon treatment with a KIN-X inhibitor is expected.

Materials and Reagents
ReagentSupplierCatalog No.Storage
KIN-X Dependent Cancer Cell Line (e.g., HCT116)ATCC-Liquid N2
Cell Culture Medium (e.g., McCoy's 5A, 10% FBS)Vendor-4°C
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570-20°C
384-well White, Clear-Bottom, Cell Culture-Treated PlatesVendor-Room Temp.
Detailed Protocol: Dose-Response Viability Assay
  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5,000 cells/40 µL in culture medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and controls (MQ-224, Staurosporine) in DMSO.

    • Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions to the cell plates. The final DMSO concentration should be ≤ 0.5%.[18]

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.[19]

    • Add 25 µL of CellTiter-Glo® reagent directly to each well.[11]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[20]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

Data Analysis

The relative luminescence units (RLU) are converted to percent viability relative to DMSO-treated controls. The data is then plotted against the logarithm of compound concentration, and a four-parameter logistic regression is used to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

References

  • Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]

  • Zask, A., et al. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of Biomolecular Screening. Retrieved from [Link]

  • Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

  • Signal Analysis. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Ossiform Research Line. (2023). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. Retrieved from [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • MDPI. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Retrieved from [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • bioRxiv. (2025). HTS-Oracle: A Retrainable AI Platform for High-Confidence Hit Identification Across Difficult-to-Drug Targets. Retrieved from [Link]

  • On HTS. (2024). Hit Selection. Retrieved from [Link]

  • APS Journals. (2025). Interlaboratory Validation of High-Throughput Sequencing for the Detection of Viruses and Viroids in Apple, Grapevine, and Stone Fruits. Retrieved from [Link]

  • NCBI. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. Retrieved from [Link]

  • NCBI. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline, 4-(2-(4-morpholinyl)ethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Morpholinyl)ethyl. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-ETHYLPHENYL)-4-(4-MORPHOLINYL)QUINOLINE. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(2-(4-Morpholinyl)ethyl)quinoline in Human Plasma

Abstract This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-(4-Morpholinyl)ethyl)quinoline in hum...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-(4-Morpholinyl)ethyl)quinoline in human plasma.[1] This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and clinical trials.[2][3][4] The method employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved using a reverse-phase C18 column, providing excellent peak shape and resolution. Detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity.[5] This document provides a comprehensive guide covering sample preparation, instrument parameters, and a full validation protocol in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance.[3][6]

Introduction

2-(2-(4-Morpholinyl)ethyl)quinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules.[7] Quinolines are a significant scaffold in medicinal chemistry, with many derivatives demonstrating a wide range of biological activities, including use as antimalarial and antibacterial agents.[7][8] Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of drug discovery and development.[5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[2] This application note details a method optimized for the reliable and reproducible measurement of 2-(2-(4-Morpholinyl)ethyl)quinoline, addressing the common challenges in bioanalysis such as matrix effects and the need for high throughput.

Analyte and Internal Standard Information

Analyte: 2-(2-(4-Morpholinyl)ethyl)quinoline
  • Chemical Structure:

  • Molecular Formula: C₁₅H₁₈N₂O[9]

  • Monoisotopic Mass: 242.1419 Da[9]

  • Predicted Protonated Ion [M+H]⁺: m/z 243.1492[9]

Internal Standard (IS) Selection

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog.[10][11] A SIL-IS has nearly identical chemical and physical properties, ensuring it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[11]

In the absence of a commercially available SIL-IS for 2-(2-(4-Morpholinyl)ethyl)quinoline, a structural analog with close physicochemical properties is a suitable alternative. For this method, we propose 4-(2-quinolin-4-ylethyl)morpholine as a potential internal standard. It shares the quinoline and morpholine moieties and has the same molecular formula and mass, but a different substitution pattern, which will result in a different retention time, preventing isobaric interference.

  • Proposed Internal Standard: 4-(2-quinolin-4-ylethyl)morpholine

  • Molecular Formula: C₁₅H₁₈N₂O

  • Monoisotopic Mass: 242.1419 Da

  • Predicted Protonated Ion [M+H]⁺: m/z 243.1492

Rationale for Selection: The use of a structural analog requires careful validation to ensure it adequately compensates for variability.[12][13] This proposed IS is expected to have similar extraction recovery and ionization response to the analyte.

LC-MS/MS Instrumentation and Parameters

Liquid Chromatography

The chromatographic separation of quinoline derivatives can be challenging due to potential interactions with free silanol groups on the silica-based stationary phase, which can lead to peak tailing.[14] A modern, end-capped reverse-phase C18 column is recommended to minimize these effects. The use of a mobile phase with a formic acid additive ensures the protonation of the analyte, leading to better peak shape and retention in reverse-phase chromatography.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is a good starting point for fast UPLC applications.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution: A gradient elution is proposed to ensure adequate separation from endogenous plasma components and the internal standard.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Table 1: Proposed Gradient Elution Program.
Mass Spectrometry

The analysis will be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

MRM Transitions and Predicted Fragmentation

The MRM transitions must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer. Based on the structure of 2-(2-(4-Morpholinyl)ethyl)quinoline, the most likely fragmentation will involve the cleavage of the bond between the ethyl chain and the morpholine ring, or fragmentation of the morpholine ring itself. Quinolone antibiotics, which share some structural similarities, often show losses of water and CO, and fragmentation of ring structures attached to the core.[16]

  • Predicted Precursor Ion (Q1) for Analyte: m/z 243.15

  • Predicted Product Ions (Q3) for Analyte:

    • m/z 156.08: Corresponds to the quinoline-ethyl fragment after loss of the morpholine group.

    • m/z 143.07: Corresponds to the quinolinemethyl fragment.

    • m/z 129.06: Corresponds to the quinoline ring itself.

  • Proposed MRM Transition for Quantification: 243.15 → 156.08 (This transition is specific and represents a stable fragment).

  • Proposed MRM Transition for Confirmation: 243.15 → 143.07

The same approach should be used to determine the optimal MRM transition for the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Analyte 243.15156.08150To be optimized
Internal Standard 243.15To be optimized150To be optimized
Table 2: Proposed MRM Parameters.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-(2-(4-Morpholinyl)ethyl)quinoline and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at a concentration of 500 ng/mL in acetonitrile containing 0.1% formic acid.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.[17] Acetonitrile is used as the precipitating agent.[18][19]

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma (blank, calibration standard, QC, or unknown sample).

  • Add 150 µL of the internal standard working solution (500 ng/mL in acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 30 seconds to precipitate the plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 50 µL Plasma Sample Add_IS Add 150 µL IS in Acetonitrile Plasma_Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant_Transfer Transfer 100 µL Supernatant Centrifuge->Supernatant_Transfer Injection Inject 5 µL Supernatant_Transfer->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition

Bioanalytical Method Validation

A full validation of this method should be performed according to the FDA's M10 guidance to ensure its reliability for regulated studies.[2][3][6] The validation should assess the following parameters:

Selectivity and Specificity

Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.

Calibration Curve and Linearity

A calibration curve should be prepared by spiking blank plasma with the analyte at a minimum of six different concentration levels. The curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥ 0.99.

ParameterAcceptance Criteria
Calibration Range To be determined based on expected concentrations
Linearity (r²) ≥ 0.99
Accuracy of Standards ±15% of nominal value (±20% for LLOQ)
Table 3: Calibration Curve Acceptance Criteria.
Accuracy and Precision

Accuracy and precision should be evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. This should be done in at least five replicates per level on three separate days.

ParameterAcceptance Criteria
Intra-day and Inter-day Accuracy Within ±15% of the nominal value
Intra-day and Inter-day Precision (%CV) ≤ 15%
LLOQ Accuracy and Precision Within ±20% and ≤ 20% %CV, respectively
Table 4: Accuracy and Precision Acceptance Criteria.
Matrix Effect

The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.[10] This should be evaluated using at least six different lots of plasma. The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤ 15%.

Recovery

The extraction recovery of the analyte and internal standard should be determined by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels (low, medium, and high).

Stability

The stability of the analyte in plasma must be thoroughly evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[2]

  • Freeze-Thaw Stability: Assess stability after at least three freeze-thaw cycles.

  • Bench-Top Stability: Determine stability at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Evaluate stability in a freezer at -80°C for a duration that covers the expected storage time of study samples.

  • Autosampler Stability: Assess stability in the processed sample within the autosampler.

For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.

G cluster_validation Bioanalytical Method Validation cluster_stability_types Stability Studies Selectivity Selectivity & Specificity Linearity Calibration Curve & Linearity Accuracy Accuracy & Precision Matrix_Effect Matrix Effect Recovery Recovery Stability Stability FT_Stability Freeze-Thaw Stability->FT_Stability BT_Stability Bench-Top Stability->BT_Stability LT_Stability Long-Term Stability->LT_Stability AS_Stability Autosampler Stability->AS_Stability Validation_Core Core Validation Parameters Validation_Core->Selectivity Validation_Core->Linearity Validation_Core->Accuracy Validation_Core->Matrix_Effect Validation_Core->Recovery Validation_Core->Stability

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantification of 2-(2-(4-Morpholinyl)ethyl)quinoline in human plasma using LC-MS/MS. The described method, which utilizes a simple protein precipitation sample preparation and standard reverse-phase chromatography, is designed for high-throughput environments. The detailed validation protocol, based on FDA guidelines, ensures that the method will generate reliable, reproducible, and accurate data suitable for regulatory submissions in support of drug development programs.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). European Pharmaceutical Review.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006, June 30). LCGC International.
  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022, November 11). American Society for Clinical Pharmacology & Therapeutics.
  • Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.
  • A Comparative Guide to Internal Standards in Bioanalysis: 4-Methyl-2-(1-piperidinyl)-quinoline-d10 vs. Structural Analogs. (n.d.). Benchchem.
  • Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS. (n.d.). Millipore.
  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of pharmaceutical and biomedical analysis, 44(2), 568-575.
  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). Agilent.
  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net.
  • Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. (n.d.). AKJournals.
  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF QUININE IN HUMAN PLASMA BY LC-MS. (2023, July 25). INTERNATIONAL JOURNAL OF PHARMACOGNOSY.
  • refining analytical methods for quinoline compound detection. (n.d.). Benchchem.
  • 2-(2-(4-morpholinyl)ethyl)quinoline. (n.d.). PubChem.
  • 2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide. (n.d.). Chemspace.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab.
  • Bioanalytical method development is the process of designing, validating, and applying analytical techniques to quantify drugs, metabolites, and biomarkers in biological matrices such as plasma, serum, and tissue. (2026, January 14).
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023, December 11). BioPharma Services.
  • 2-(4-Morpholinyl)ethyl. (n.d.). PubChem.
  • ethyl 4-{[2-(morpholin-4-yl)ethyl]amino}benzo[h]quinoline-3-carboxylate. (n.d.). ChemDiv.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.). ResearchGate.
  • Quinoline. (n.d.). Wikipedia.
  • Preparation and Properties of Quinoline. (n.d.).
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17).
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-(4-Morpholinyl)ethyl)quinoline

Welcome to the comprehensive technical support guide for the synthesis of 2-(2-(4-Morpholinyl)ethyl)quinoline. This resource is meticulously designed for researchers, medicinal chemists, and process development scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(2-(4-Morpholinyl)ethyl)quinoline. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this multi-step synthesis, enhance reaction yields, and troubleshoot common experimental hurdles. Drawing upon established synthetic transformations and field-proven insights, this guide provides a robust framework for achieving high-purity target compounds efficiently and reproducibly.

I. Synthetic Strategy Overview

The most practical and widely applicable synthetic route to 2-(2-(4-Morpholinyl)ethyl)quinoline commences with the readily available starting material, 2-methylquinoline (quinaldine). The overall strategy involves the functionalization of the methyl group at the 2-position to introduce a two-carbon spacer, which is then coupled with morpholine. This is typically achieved via a two-step process:

  • Formation of a Reactive Intermediate: The methyl group of 2-methylquinoline is first converted into a more reactive functional group. Two primary pathways are commonly employed:

    • Pathway A: Conversion to 2-(2-hydroxyethyl)quinoline, followed by activation of the hydroxyl group (e.g., tosylation or mesylation) or conversion to a halide.

    • Pathway B: Direct conversion to 2-vinylquinoline, followed by hydrohalogenation to yield 2-(2-haloethyl)quinoline.[1]

  • Nucleophilic Substitution with Morpholine: The resulting reactive intermediate, typically 2-(2-chloroethyl)quinoline or a tosylate/mesylate analogue, undergoes a nucleophilic substitution reaction with morpholine to yield the final product.

This guide will focus on the most direct and controllable pathway involving the formation of 2-(2-hydroxyethyl)quinoline and its subsequent conversion to a suitable leaving group for reaction with morpholine.

II. Troubleshooting and Optimization Guide (Question & Answer Format)

This section addresses specific challenges that may arise during the synthesis of 2-(2-(4-Morpholinyl)ethyl)quinoline, providing detailed explanations and actionable solutions.

Step 1: Synthesis of 2-(2-Hydroxyethyl)quinoline

Q1: My reaction of 2-methylquinoline with formaldehyde (or paraformaldehyde) is resulting in a low yield of 2-(2-hydroxyethyl)quinoline. What are the likely causes and how can I improve the conversion?

A1: Low yields in this aldol-type condensation are a common issue and can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.[2] Ensure that the concentration of the acid catalyst (e.g., hydrochloric acid) is sufficient and that the reaction is heated to reflux for an adequate duration.[2] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Poor Quality of Reagents: The purity of both 2-methylquinoline and the formaldehyde source (paraformaldehyde is often preferred for its ease of handling) is critical. Impurities in the starting materials can lead to side reactions and inhibit the desired transformation.

  • Formation of Byproducts: The reaction can sometimes lead to the formation of polymeric materials or other condensation byproducts. To mitigate this, ensure efficient stirring and controlled heating to avoid localized high temperatures.

Troubleshooting Workflow for Low Yield in Step 1:

G start Low Yield of 2-(2-Hydroxyethyl)quinoline cond1 Verify Reagent Purity start->cond1 cond2 Optimize Reaction Conditions cond1->cond2 Pure action1 Use freshly distilled 2-methylquinoline and high-purity paraformaldehyde. cond1->action1 Impure cond3 Monitor Reaction Progress cond2->cond3 Optimal action2 Adjust acid concentration and reflux time. Ensure efficient stirring. cond2->action2 Suboptimal action3 Use TLC to determine the point of maximum product formation before significant byproduct accumulation. cond3->action3 Incomplete Conversion outcome Improved Yield cond3->outcome Complete action1->cond2 action2->cond3 action3->outcome

Caption: Troubleshooting workflow for low yield of 2-(2-hydroxyethyl)quinoline.

Step 2: Conversion of 2-(2-Hydroxyethyl)quinoline to 2-(2-Chloroethyl)quinoline

Q2: I am having difficulty with the chlorination of 2-(2-hydroxyethyl)quinoline using thionyl chloride (SOCl₂). The reaction is messy and the yield of the desired chloro-derivative is poor.

A2: The chlorination of alcohols with thionyl chloride is a standard transformation, but challenges can arise, particularly with nitrogen-containing heterocycles.

  • Reaction with the Quinoline Nitrogen: The quinoline nitrogen is basic and can react with thionyl chloride or the HCl generated during the reaction, leading to the formation of hydrochloride salts and other side products.

  • Temperature Control: The reaction is often exothermic. It is crucial to add the thionyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[2]

  • Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Ensure that your starting material and solvent (e.g., dichloromethane) are anhydrous to prevent the decomposition of the reagent and the formation of unwanted byproducts.

Comparative Table of Chlorinating Agents:

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Anhydrous DCM, 0 °C to RTReadily available, volatile byproducts (SO₂ and HCl) are easily removed.Can react with the quinoline nitrogen; requires careful temperature control.
Phosphorus Oxychloride (POCl₃)Neat or in a high-boiling solvent, refluxEffective for chlorination.[1]Higher boiling point, workup can be more challenging.
Step 3: Nucleophilic Substitution with Morpholine

Q3: The final step, the reaction of 2-(2-chloroethyl)quinoline with morpholine, is slow and gives a mixture of products. How can I drive the reaction to completion and improve the selectivity?

A3: A sluggish reaction and the formation of multiple products are indicative of several potential issues in this nucleophilic substitution step.

  • Insufficient Reactivity of the Leaving Group: While chloride is a reasonable leaving group, converting the intermediate alcohol to a tosylate or mesylate can significantly enhance the rate of substitution.

  • Base and Solvent Choice: The reaction requires a base to neutralize the HCl formed. An excess of morpholine can serve as both the nucleophile and the base. Alternatively, a non-nucleophilic base like potassium carbonate can be used. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are generally effective.[1]

  • N-Alkylation of the Quinoline Ring: Under harsh conditions, there is a possibility of alkylation at the quinoline nitrogen, leading to a quaternary ammonium salt. This can be minimized by using milder reaction conditions and avoiding excessively high temperatures.

  • Temperature: Heating the reaction mixture is typically necessary to achieve a reasonable reaction rate. The optimal temperature will depend on the specific substrate and solvent used.

Decision Pathway for the Final Substitution Step:

G start Slow/Incomplete Substitution with Morpholine cond1 Leaving Group Reactivity? start->cond1 cond2 Reaction Conditions Optimal? cond1->cond2 Sufficient (e.g., Chloro) action1 Convert 2-(2-hydroxyethyl)quinoline to its tosylate or mesylate derivative for a better leaving group. cond1->action1 Low action2 Use a polar aprotic solvent (DMF, MeCN). Use excess morpholine or add K₂CO₃. Increase reaction temperature (e.g., 80-100 °C). cond2->action2 No outcome High Yield of 2-(2-(4-Morpholinyl)ethyl)quinoline cond2->outcome Yes action1->cond2 action2->outcome

Caption: Decision-making process for optimizing the final nucleophilic substitution.

III. Frequently Asked Questions (FAQs)

Q: Can I use a one-pot procedure for this synthesis? A: While one-pot reactions are attractive for their efficiency, a multi-step approach with isolation of intermediates is generally recommended for this synthesis to ensure higher purity of the final product. The reaction conditions for each step are sufficiently different that a one-pot procedure would likely lead to a complex mixture of products that is difficult to purify.

Q: My final product is difficult to purify. What are some common impurities and how can I remove them? A: Common impurities include unreacted 2-(2-chloroethyl)quinoline and potential N-alkylated quinoline byproducts. Given that the target compound is basic due to the morpholine and quinoline nitrogens, purification can be challenging on silica gel.

  • Column Chromatography: Use a deactivated silica gel or add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent peak tailing.

  • Acid-Base Extraction: An acid-base workup can be effective. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The aqueous layer, containing the protonated product, can then be basified and re-extracted with an organic solvent to recover the purified product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q: Are there alternative synthetic routes to consider? A: Yes, other methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, or Friedländer reactions.[3] However, these methods are generally used to construct the quinoline ring itself and may not be as straightforward for introducing the specific 2-(2-morpholinyl)ethyl side chain. The functionalization of a pre-formed 2-methylquinoline is often the most direct approach.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxyethyl)quinoline[2]
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methylquinoline (1 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-(2-hydroxyethyl)quinoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-(2-Chloroethyl)quinoline[2]
  • Dissolve 2-(2-hydroxyethyl)quinoline (1 equivalent) in anhydrous dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-chloroethyl)quinoline.

Protocol 3: Synthesis of 2-(2-(4-Morpholinyl)ethyl)quinoline
  • In a round-bottom flask, dissolve 2-(2-chloroethyl)quinoline (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add morpholine (2-3 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (with 0.5-1% triethylamine in the eluent) to afford the pure 2-(2-(4-Morpholinyl)ethyl)quinoline.

V. References

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

Sources

Optimization

Troubleshooting 2-(2-(4-Morpholinyl)ethyl)quinoline precipitation in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay design and drug formulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay design and drug formulation.

The molecule 2-(2-(4-Morpholinyl)ethyl)quinoline presents a classic formulation challenge. It is a weakly basic, lipophilic scaffold that is highly susceptible to kinetic trapping and precipitation in aqueous media. This guide is designed to help you understand the thermodynamic and kinetic forces at play, diagnose your specific precipitation issue, and implement self-validating protocols to keep your compound in solution.

Diagnostic Workflow

Before altering your assay conditions, use the following logical workflow to identify the root cause of the precipitation.

DiagnosticWorkflow Start Prepare DMSO Stock (10 mM) Dilute Dilute into Aqueous Buffer (pH 7.4) Start->Dilute CheckPrecip Visible Precipitation or High Scattering? Dilute->CheckPrecip CheckPH Is Assay pH > 7.5? CheckPrecip->CheckPH Yes Success Compound Solubilized (Verify via DLS) CheckPrecip->Success No AdjustPH Adjust pH to 6.0-6.5 (Protonate Morpholine) CheckPH->AdjustPH Yes CheckDMSO Is Final DMSO < 1%? CheckPH->CheckDMSO No AdjustPH->Success AddCosolvent Use Step-Down Dilution or Add 0.01% Tween-20 CheckDMSO->AddCosolvent Yes Complexation Formulate with 20% HP-β-Cyclodextrin CheckDMSO->Complexation No AddCosolvent->Success Complexation->Success

Diagnostic workflow for resolving 2-(2-(4-Morpholinyl)ethyl)quinoline precipitation.

Core Troubleshooting FAQs

Q1: Why does my compound instantly turn cloudy when I dilute it from a DMSO stock into my pH 7.4 assay buffer? A: You are observing a phenomenon known as "DMSO Shock," which is a failure of kinetic solubility[1]. In your 100% DMSO stock, the compound exists as an unprotonated free base. When pipetted directly into an aqueous buffer, the solvent polarity changes instantaneously. The lipophilic quinoline-ethyl core forces the molecules to aggregate via hydrophobic interactions and π−π stacking faster than the bulk water can protonate the morpholine nitrogen[2]. This kinetic trapping results in rapid nucleation and a milky precipitate, even if the thermodynamic solubility limit hasn't technically been breached.

Q2: How does the pH of my media dictate the solubility of this specific molecule? A: Solubility here is entirely governed by the ionization state of the two nitrogen centers. The morpholine nitrogen has a pKa of ~8.3[3], while the quinoline nitrogen is much less basic with a pKa of ~4.85[4]. At pH 7.4, the morpholine ring is mostly protonated, but the quinoline ring remains strictly neutral[5]. In high ionic strength buffers like PBS, this single positive charge is often shielded by counter-ions (a "salting out" effect), which is insufficient to overcome the hydrophobic lattice energy of the molecule. Dropping the pH to 6.0 ensures >99% protonation of the morpholine, significantly increasing thermodynamic solubility via ion-dipole interactions with water.

Q3: I cannot change the pH of my biological assay (it must remain at pH 7.4). How can I keep the compound in solution? A: If pH adjustment is restricted, you must lower the thermodynamic barrier to solvation using supramolecular complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for this[6]. Its hydrophobic inner cavity encapsulates the lipophilic quinoline moiety, while its hydroxyl-rich exterior maintains excellent aqueous solubility. This shields the hydrophobic core from the aqueous environment, preventing nucleation without altering the bulk pH.

Q4: How can I verify that my compound is actually in solution and not just forming invisible nano-suspensions? A: Visual inspection is notoriously unreliable. Nano-aggregates can remain visually transparent while still sequestering your compound, leading to false negatives in biochemical assays or artificially inflated "solubility" readings[7]. To create a self-validating system, you must measure the solution using laser nephelometry (measuring forward scattered light) or Dynamic Light Scattering (DLS)[2]. A lack of particulate scattering compared to a buffer blank is the only definitive proof of true molecular solvation.

Quantitative Physicochemical Data

To make informed formulation decisions, reference the quantitative parameters of the molecule below.

ParameterValue / DescriptionImpact on Formulation & Solubility
pKa 1 (Morpholine) ~8.3 - 8.5[3]Primary site for physiological protonation.
pKa 2 (Quinoline) ~4.85[4]Remains neutral in standard biological assays (pH 7.4).
LogP (estimated) 2.5 - 3.0Drives hydrophobic aggregation in aqueous media.
Kinetic Solubility (pH 7.4) < 50 µM[2]Limits direct, high-concentration dilution from DMSO stocks.
Thermodynamic Sol. (pH 4.0) > 5 mMDi-protonated state allows for high-concentration stock preparation.

Mechanistic Aggregation Pathway

Understanding the pathway from a dissolved free base to a visible precipitate allows you to intervene at the correct stage (e.g., preventing nucleation vs. trying to dissolve an already-formed precipitate).

MechanisticPathway FreeBase Free Base (Neutral) Lipophilic Core pH > 8.5 MonoProt Mono-Protonated (Morpholine N+) pH ~ 6.0 - 7.4 FreeBase->MonoProt +H+ Nucleation Hydrophobic Nucleation FreeBase->Nucleation Aqueous Dilution DiProt Di-Protonated (Morpholine N+ & Quinoline N+) pH < 4.0 MonoProt->DiProt +H+ Aggregation Nano-Aggregation (Pi-Stacking) MonoProt->Aggregation High Salt (Salting Out) Nucleation->Aggregation Kinetic Trapping Precipitation Visible Precipitation Aggregation->Precipitation Particle Growth

pH-dependent protonation states and kinetic aggregation pathway in aqueous media.

Step-by-Step Experimental Protocols

To ensure reproducibility, do not rely on simple vortexing. Use the following self-validating protocols designed specifically for weakly basic, lipophilic compounds.

Protocol A: Controlled Step-Down Dilution (Preventing DMSO Shock)

Use this protocol for standard in vitro biochemical assays requiring < 50 µM final concentration.

  • Primary Stock: Prepare a 10 mM stock of 2-(2-(4-Morpholinyl)ethyl)quinoline in 100% anhydrous DMSO. Store at -20°C in desiccated aliquots.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the primary stock 1:10 into a 50% DMSO / 50% Assay Buffer mixture. Causality: This step bridges the dielectric constant gap, allowing the morpholine nitrogen time to protonate without forcing the quinoline core out of solution.

  • Final Titration: Slowly pipette the intermediate stock into the final assay buffer (aiming for a final DMSO concentration of ≤ 2%) while under continuous, vigorous vortexing.

  • System Validation: Measure the final solution's absorbance at 600 nm using a UV-Vis plate reader or laser nephelometer[1]. A baseline reading identical to the blank buffer confirms the absence of colloidal aggregates, validating that the compound is kinetically solubilized.

Protocol B: Formulation with 20% HP- β -CD (For High-Concentration Assays)

Use this protocol for cell-based assays or in vivo dosing where DMSO must be minimized and concentrations > 100 µM are required.

  • Excipient Preparation: Prepare a 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) solution in unbuffered, sterile ultra-pure water.

  • Solid Addition: Weigh the solid 2-(2-(4-Morpholinyl)ethyl)quinoline directly into a glass vial. Do not use a DMSO stock here, as residual DMSO can destabilize the cyclodextrin inclusion complex.

  • Complexation: Add the 20% HP- β -CD solution to the solid compound.

  • Thermal/Acoustic Solubilization: Sonicate the suspension in a water bath at 37°C for 30 to 45 minutes until the solution becomes optically clear. The thermal energy accelerates the thermodynamic equilibrium of the host-guest inclusion complex[6].

  • pH Adjustment: Check the pH. If necessary, adjust to pH 7.4 using micro-additions of 0.1 M HCl or NaOH.

  • System Validation: Perform Dynamic Light Scattering (DLS) on a 100 µL aliquot. A polydispersity index (PDI) of < 0.2 and the strict absence of large particles (>100 nm) validates complete inclusion complexation and true thermodynamic solubility. Filter through a 0.22 µm PES membrane before use.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 2-(2-(4-Morpholinyl)ethyl)quinoline (MEQ) from Biological Samples

Welcome to the technical support guide for the robust extraction and analysis of 2-(2-(4-morpholinyl)ethyl)quinoline (MEQ) from various biological matrices. This center is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the robust extraction and analysis of 2-(2-(4-morpholinyl)ethyl)quinoline (MEQ) from various biological matrices. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, offering in-depth troubleshooting advice and validated protocols. Our approach is built on explaining the causal relationships behind experimental choices, ensuring you not only follow steps but also understand the underlying principles for effective method development and problem-solving.

Understanding Your Analyte: 2-(2-(4-Morpholinyl)ethyl)quinoline (MEQ)

Effective method development begins with a thorough understanding of the analyte's physicochemical properties. MEQ is a molecule featuring a quinoline core and a morpholine moiety, which dictates its behavior in different extraction conditions.

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₁₅H₁₈N₂O---
Molecular Weight 242.32 g/mol ---
Structure Contains two basic nitrogen atoms: one on the quinoline ring and one on the morpholine ring.The molecule's charge state is highly pH-dependent. At acidic pH, both nitrogens can be protonated, making the molecule polar and water-soluble. At basic pH (>pKa), the molecule will be in its neutral, more non-polar form, making it extractable into organic solvents.
Predicted XlogP 2.1[1]Indicates moderate lipophilicity. This property is ideal for employing both Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (SPE).

FAQs: Foundational Questions in MEQ Extraction

This section addresses common high-level questions encountered during the initial phases of method design.

Q1: Which extraction technique is best for MEQ: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A1: The "best" technique depends on your specific analytical goals, such as required sensitivity, sample throughput, and the complexity of the biological matrix.[2][3]

  • Protein Precipitation (PPT): This is the simplest, fastest, and often cheapest method.[4] It is excellent for early-stage discovery or high-throughput screening where speed is prioritized over sample cleanliness. However, PPT is the least selective method and often results in significant matrix effects due to the co-extraction of endogenous components like phospholipids, which can cause ion suppression in LC-MS/MS analysis.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in sample cleanliness over PPT.[7][8] By exploiting the differential solubility of MEQ in immiscible aqueous and organic phases, it effectively removes many matrix interferences.[7] Since MEQ has basic properties, you can manipulate the pH of the aqueous sample to ensure MEQ is in its neutral form, maximizing its partitioning into an organic solvent. This technique is versatile but can be labor-intensive and consume larger volumes of organic solvents.[7][8]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and the highest concentration factor, making it the gold standard for methods requiring the lowest limits of quantification (LLOQ).[9][10] By utilizing a solid sorbent, SPE allows for distinct steps of conditioning, loading, washing (to remove interferences), and eluting the analyte of interest.[3] For MEQ, a reversed-phase (e.g., C18) or a mixed-mode (e.g., reversed-phase with cation exchange) sorbent would be highly effective. SPE is easily automated for high-throughput applications.[9]

Q2: How do I choose an appropriate internal standard (IS) for MEQ analysis?

A2: An ideal internal standard is crucial for correcting variability during sample preparation and analysis.[11][12] The best choice is a stable isotope-labeled (SIL) version of MEQ (e.g., d₄-MEQ or ¹³C₃-MEQ). A SIL-IS has nearly identical chemical and physical properties to MEQ, meaning it will behave the same way during extraction and chromatography and experience the same degree of matrix effects, providing the most accurate correction.[12] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (pKa, logP, and extraction recovery) and chromatographic retention can be used, but it may not perfectly track MEQ's behavior in the presence of matrix effects.[13][14]

Q3: My biological samples are stored frozen. How should I handle them before extraction?

A3: Proper sample handling is critical for reproducibility. Thaw samples completely at room temperature or in a controlled water bath. Once thawed, vortex mix the samples for at least 15-30 seconds to ensure homogeneity, as concentration gradients can form during the freeze-thaw cycle. Centrifuge the samples to pellet any precipitated matter before taking an aliquot for extraction. This ensures the portion you analyze is representative of the entire sample.

Troubleshooting Guide: Common Extraction Problems & Solutions

This guide provides a systematic approach to diagnosing and resolving issues you may encounter during method development for MEQ.

Problem 1: Low or Inconsistent Analyte Recovery

Q: I'm experiencing low recovery for MEQ. How can I identify the cause and fix it?

A: Low recovery means your analyte is being lost at some point during the extraction process. To troubleshoot, you must systematically evaluate each step of your protocol.[15][16]

LowRecovery start_node Start: Low Recovery Observed process_node Analyze Fractions from Each Step start_node->process_node check_node Analyte Found? process_node->check_node Test Load/Flow-through solution_node Analyte is not retaining. LLE: Increase organic solvent polarity or adjust sample pH to be >2 units above MEQ pKa. SPE: Sample loading solvent is too strong, pH is incorrect, or wrong sorbent used. Ensure analyte is neutral or charged appropriately for sorbent interaction. check_node->solution_node Yes process_node_wash Analyze Wash Fraction(s) check_node->process_node_wash No check_node_wash Analyte Found? process_node_wash->check_node_wash Test Wash solution_node_wash Analyte is being washed away. LLE: This step is less common in LLE. SPE: Wash solvent is too strong. Decrease organic content or adjust pH of the wash solution to ensure MEQ remains bound. check_node_wash->solution_node_wash Yes solution_node_elution Analyte is retained but not eluting. LLE: N/A. Analyte is already in elution solvent. SPE: Elution solvent is too weak. Increase organic content or adjust pH to disrupt analyte-sorbent interaction (e.g., add acid/base). check_node_wash->solution_node_elution No

Caption: A decision tree for troubleshooting low analyte recovery.

  • For LLE: Since MEQ is basic, ensure the pH of your biological sample is adjusted to be basic (e.g., pH 9-10) before extraction. This neutralizes the molecule, maximizing its partition into a water-immiscible organic solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate.[7][17] If recovery is still low, consider a more polar solvent like dichloromethane.

  • For SPE (Reversed-Phase):

    • Loading: Pre-treat your sample by diluting it with a weak buffer (e.g., ammonium acetate) to reduce the organic strength and ensure the pH is adjusted so MEQ is retained. For reversed-phase, a neutral or slightly basic pH is often optimal.

    • Washing: Use a weak wash solvent (e.g., 5-10% methanol in water) to remove polar interferences without eluting MEQ.[18]

    • Elution: Elute with a high percentage of organic solvent (e.g., methanol or acetonitrile). Adding a small amount of acid (e.g., 0.1-1% formic acid) or base (e.g., 0.1-1% ammonium hydroxide) to the elution solvent can improve recovery by ensuring the analyte is in a single, easily eluted form.

  • Non-Specific Binding: MEQ may adsorb to glass or plastic surfaces. Using low-binding microcentrifuge tubes or silanized glassware can mitigate this issue.[19]

Problem 2: High Matrix Effects / Ion Suppression

Q: My MEQ signal is suppressed, and my results are not reproducible across different sample lots. What's happening?

A: You are likely experiencing matrix effects. This occurs when co-eluting endogenous components from the biological matrix (like phospholipids or salts) interfere with the ionization of your analyte in the mass spectrometer source, leading to signal suppression or enhancement.[20][21][22]

  • Assessment: The 'gold standard' for quantifying matrix effects is the post-extraction spike method.[21]

    • Compare the peak area of MEQ spiked into a blank, extracted matrix sample with the peak area of MEQ in a neat solution (e.g., mobile phase).

    • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[21]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Switch from PPT to a more rigorous technique like LLE or SPE.[5] For plasma samples, phospholipids are a major cause of ion suppression.[5] SPE methods are particularly effective at removing them.

    • Optimize Chromatography: Modify your LC gradient to achieve chromatographic separation between MEQ and the interfering matrix components. A longer gradient or a different column chemistry can often resolve the issue.

    • Use a Stable Isotope-Labeled IS: As mentioned in the FAQs, a SIL-IS will co-elute with MEQ and experience the same degree of ion suppression, effectively correcting for the effect and ensuring accurate quantification.[12]

    • Sample Dilution: A simple "dilute and shoot" approach can sometimes reduce matrix effects to an acceptable level, but this comes at the cost of reduced sensitivity.

Detailed Experimental Protocols

The following protocols are starting points and should be optimized for your specific application and matrix.

Protocol 1: Protein Precipitation (PPT) - For Rapid Screening

This method is fast but provides the least clean sample.

  • Pipette 100 µL of biological sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard. (A 3:1 ratio of solvent to sample is common).[4]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.[6]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Optional: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of mobile phase to increase concentration.

PPT_Workflow sample 1. Biological Sample (100 µL) add_solvent 2. Add Acetonitrile + IS (300 µL) sample->add_solvent vortex 3. Vortex (1 min) add_solvent->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer analysis Inject for LC-MS/MS Analysis transfer->analysis

Caption: Workflow for Protein Precipitation (PPT).

Protocol 2: Liquid-Liquid Extraction (LLE) - For Cleaner Samples

This method leverages pH adjustment to selectively extract the basic MEQ molecule.

  • Pipette 200 µL of biological sample into a 2 mL tube.

  • Add 50 µL of internal standard solution.

  • Add 50 µL of 1 M sodium carbonate or ammonium hydroxide to basify the sample to pH ~10. Vortex briefly.

  • Add 1 mL of an appropriate organic solvent (e.g., MTBE or ethyl acetate).[23]

  • Cap and vortex/mix for 5-10 minutes to facilitate analyte partitioning.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase, vortex, and transfer to an HPLC vial for analysis.[17]

LLE_Workflow sample 1. Sample + IS basify 2. Basify (pH >9) sample->basify add_solvent 3. Add Organic Solvent (e.g., MTBE) basify->add_solvent mix 4. Vortex/Mix add_solvent->mix separate 5. Centrifuge to Separate Phases mix->separate collect 6. Collect Organic Layer separate->collect dry_recon 7. Evaporate & Reconstitute collect->dry_recon analysis Inject for LC-MS/MS Analysis dry_recon->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol 3: Solid-Phase Extraction (SPE) - For Highest Sensitivity

This protocol uses a generic reversed-phase (e.g., C18 or HLB) cartridge and is ideal for demanding applications.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load:

    • Pre-treat 200 µL of sample by adding 200 µL of 2% phosphoric acid or a suitable buffer. Add the internal standard.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.

  • Elute:

    • Dry the cartridge under vacuum or nitrogen for 1-2 minutes.

    • Elute MEQ with 1 mL of methanol, preferably containing an acid or base modifier (e.g., 99:1 Methanol:Ammonium Hydroxide).

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

SPE_Workflow

Sources

Optimization

Technical Support Center: Proactive Strategies for Preventing Thermal Degradation of 2-(2-(4-Morpholinyl)ethyl)quinoline

Welcome to the technical support center for 2-(2-(4-Morpholinyl)ethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-(4-Morpholinyl)ethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound during storage. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to address specific challenges you may encounter.

I. Understanding the Molecule: Chemical Vulnerabilities

2-(2-(4-Morpholinyl)ethyl)quinoline possesses a unique structure, combining a quinoline core with a morpholinoethyl side chain. This combination, while conferring desirable pharmacological properties, also introduces specific vulnerabilities to thermal degradation. The quinoline ring system is susceptible to oxidation, particularly at the benzene portion of the fused ring system.[1] Concurrently, the morpholine ring, an aliphatic amine ether, can undergo its own set of degradation reactions.

The primary degradation pathways of concern during storage are:

  • Oxidation: The quinoline nucleus is prone to oxidation, which can lead to the formation of N-oxides or hydroxylated byproducts.[1][2][3] This process can be accelerated by exposure to heat, light, and atmospheric oxygen.

  • Hydrolysis: The morpholine ring, although generally stable, can be susceptible to hydrolysis under certain conditions, especially in the presence of moisture.[4]

  • Side-Chain Cleavage: Thermal stress can potentially lead to the cleavage of the ethyl bridge connecting the quinoline and morpholine moieties.

Understanding these potential degradation routes is crucial for developing an effective storage strategy.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 2-(2-(4-Morpholinyl)ethyl)quinoline.

Q1: What is the primary cause of degradation for this compound during storage?

A1: The most common cause of degradation is exposure to elevated temperatures in the presence of atmospheric oxygen. This combination promotes oxidative degradation of the quinoline ring system.[1]

Q2: I've noticed a slight discoloration of my solid sample over time. What does this indicate?

A2: A yellowish or brownish tint in a previously white or off-white solid can be an early indicator of degradation, likely due to the formation of oxidized byproducts.[4] It is recommended to perform an analytical check for purity.

Q3: Can I store this compound in an aqueous solution for short-term use?

A3: While 2-(2-(4-Morpholinyl)ethyl)quinoline is soluble in aqueous solutions, prolonged storage in this state is not recommended due to the risk of hydrolysis.[4] If aqueous solutions are necessary for your experiments, they should be prepared fresh daily.

Q4: What are the ideal long-term storage conditions for the solid compound?

A4: For long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at a reduced temperature, ideally at or below 4°C. Protection from light is also crucial.

Q5: Are there any incompatible materials I should avoid for storage containers?

A5: While specific incompatibility data for this compound is limited, it is best practice to use high-quality, inert glass containers (e.g., amber borosilicate glass). Avoid plastics that may leach impurities or allow for gas exchange. For the morpholine component, contact with copper and zinc should be avoided.[5]

III. Troubleshooting Guide: Diagnosing and Mitigating Degradation

This section provides a systematic approach to identifying and addressing potential thermal degradation of 2-(2-(4-Morpholinyl)ethyl)quinoline.

Step 1: Visual Inspection and Physical Property Assessment
  • Procedure: Carefully observe the physical appearance of your sample. Note any changes in color, texture, or morphology from the time of receipt.

  • Interpretation:

    • Color Change (e.g., from white to yellow/brown): Suggests potential oxidation.

    • Caking or Clumping of Powder: May indicate moisture absorption, increasing the risk of hydrolysis.

Step 2: Analytical Purity Assessment

If you suspect degradation, a quantitative analysis is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose.

  • Protocol: HPLC Purity Analysis

    • Preparation of Standard and Sample:

      • Prepare a stock solution of a known pure standard of 2-(2-(4-Morpholinyl)ethyl)quinoline in a suitable mobile phase.

      • Prepare your sample by dissolving it in the mobile phase to a concentration within the calibration range.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength appropriate for the quinoline chromophore (e.g., ~230 nm and ~270 nm).

      • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

    • Analysis:

      • Inject a blank (mobile phase), followed by calibration standards, and then your sample.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the purity of your sample by comparing the peak area of the main compound to any impurity peaks.

  • Interpretation of Results:

    • Appearance of New Peaks: The presence of additional peaks in the chromatogram of your sample that are not in the standard indicates the formation of degradation products.

    • Reduced Peak Area of the Main Compound: A decrease in the peak area of 2-(2-(4-Morpholinyl)ethyl)quinoline compared to the expected concentration is a direct measure of degradation.

Step 3: Proactive and Corrective Actions

Based on your findings, implement the following storage and handling improvements:

Issue Identified Recommended Action Scientific Rationale
Suspected Oxidation Store the compound under an inert atmosphere (argon or nitrogen). Use amber vials to protect from light.Minimizes contact with atmospheric oxygen and prevents photo-oxidation.
Suspected Hydrolysis Store in a desiccator or with a desiccant. Avoid preparing stock solutions in aqueous buffers for long-term storage.Reduces exposure to moisture, which can facilitate hydrolytic degradation of the morpholine ring.[4]
General Degradation Store at a reduced temperature (e.g., 2-8°C or -20°C).Lowers the kinetic energy of the molecules, slowing the rate of all potential degradation reactions.
Workflow for Troubleshooting Degradation

The following diagram outlines the logical steps for identifying and resolving thermal degradation issues.

G cluster_0 Initial Observation cluster_1 Analytical Verification cluster_2 Corrective Actions cluster_3 Outcome start Sample in Storage visual Visual Inspection (Color, Texture) start->visual hplc HPLC Purity Analysis visual->hplc Change Observed interpret Interpret Chromatogram (New Peaks, Reduced Main Peak) hplc->interpret stable Stable Compound interpret->stable Purity Acceptable degraded Degraded Compound - Quarantine interpret->degraded Purity Below Specification storage Implement Improved Storage Conditions (Inert Gas, Low Temp, Desiccant) handling Revise Handling Procedures (Fresh Solutions, Minimize Exposure) storage->handling degraded->storage

Caption: Troubleshooting workflow for degradation.

IV. Recommended Storage Conditions Summary

For optimal stability of 2-(2-(4-Morpholinyl)ethyl)quinoline, the following conditions are strongly recommended:

Parameter Recommendation Rationale
Temperature 2-8°C (refrigerated) or -20°C (frozen) for long-term storage.Reduces the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen).Prevents oxidative degradation of the quinoline ring.
Light Store in amber glass vials or in the dark.Protects against light-induced degradation.
Moisture Store in a tightly sealed container, preferably in a desiccator.Minimizes the risk of hydrolysis.[4]
Form Solid (lyophilized powder or crystalline solid).More stable than solutions.
Short-term Solution Storage Prepare fresh daily in a suitable, non-aqueous solvent if possible. If an aqueous buffer is required, use it immediately.Avoids hydrolysis and other solution-state degradation.

By adhering to these guidelines, you can significantly enhance the shelf-life and ensure the integrity of your 2-(2-(4-Morpholinyl)ethyl)quinoline samples, leading to more reliable and reproducible experimental outcomes.

V. References

  • Zhu, X., et al. (2017). Biological coupling process for treatment of toxic and refractory compounds in coal gasification wastewater. ResearchGate. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 9, 2154–2161. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation reaction of disubstituted quinoline derivatives. Available at: [Link]

Sources

Troubleshooting

Reducing peak tailing of 2-(2-(4-Morpholinyl)ethyl)quinoline in HPLC chromatography

Technical Support Center: Chromatography Excellence Topic: Troubleshooting and Reducing Peak Tailing of 2-(2-(4-Morpholinyl)ethyl)quinoline in HPLC Analysis Welcome to our dedicated guide for researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Excellence

Topic: Troubleshooting and Reducing Peak Tailing of 2-(2-(4-Morpholinyl)ethyl)quinoline in HPLC Analysis

Welcome to our dedicated guide for researchers and drug development professionals encountering challenges with the HPLC analysis of 2-(2-(4-Morpholinyl)ethyl)quinoline. This molecule, with its basic quinoline and morpholine nitrogen centers, is a classic example of an analyte prone to poor peak shape, specifically peak tailing, in reversed-phase chromatography. This guide provides in-depth, cause-and-effect troubleshooting strategies to help you achieve sharp, symmetrical, and reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for 2-(2-(4-Morpholinyl)ethyl)quinoline shows significant peak tailing. What is the primary cause?

A1: The most common cause of peak tailing for basic compounds like 2-(2-(4-Morpholinyl)ethyl)quinoline is secondary ionic interactions with the stationary phase.[1][2] Here’s the mechanism:

  • Analyte Chemistry: Your analyte has two basic nitrogen atoms. In typical reversed-phase mobile phases (pH 3-7), these nitrogens can become protonated, giving the molecule a positive charge.

  • Stationary Phase Chemistry: Standard silica-based C18 and C8 columns have residual, un-capped silanol groups (Si-OH) on their surface.[3][4] These silanol groups are acidic (pKa ~3.5-4.5) and can deprotonate to become negatively charged silanates (Si-O⁻).

  • The Interaction: The positively charged analyte is strongly attracted to these negatively charged silanate sites via an ion-exchange mechanism. This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[2][4] Trace metal impurities in the silica can further increase the acidity of these silanols, worsening the effect.[1]

cluster_0 Stationary Phase Surface cluster_1 Chromatographic Result Analyte Analyte (Protonated Base, R3NH+) Silanol Deprotonated Silanol (SiO-) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing

Caption: Mechanism of silanol-induced peak tailing for basic compounds.

Q2: How can I improve my peak shape by just modifying the mobile phase?

A2: Mobile phase optimization is the fastest and most common approach to mitigate tailing. The goal is to disrupt the analyte-silanol interaction.

Strategy 1: Lower the Mobile Phase pH

This is the most effective and recommended first step. By lowering the mobile phase pH to a value between 2.5 and 3.0, you simultaneously influence both the analyte and the stationary phase in your favor.

  • Mechanism: At a pH below 3.0, the acidic silanol groups (Si-OH) are fully protonated and thus neutral.[1][5][6] This prevents the formation of negatively charged sites, eliminating the strong ion-exchange interaction with your protonated basic analyte.[2]

  • Trustworthiness: This approach provides robust and reproducible results because it directly addresses the root cause of the interaction. For consistent results, the mobile phase pH should be at least 1-2 units away from the analyte's pKa.[7]

Protocol 1: Low pH Mobile Phase Preparation

  • Aqueous Phase (A): Prepare your aqueous mobile phase (e.g., HPLC-grade water).

  • Acidify: Add a common modifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). Formic acid is generally preferred for LC-MS applications due to its lower ion-suppression effects.

  • Organic Phase (B): Your standard organic solvent (e.g., Acetonitrile or Methanol). Some analysts add the same concentration of acid to the organic phase to ensure consistent pH throughout a gradient run.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Caution: Ensure your column is rated for use at low pH, as highly acidic conditions can hydrolyze the stationary phase bonding over time.[5]

Strategy 2: Add a Competing Base

This is a more traditional technique, often used with older (Type A silica) columns that have high silanol activity.

  • Mechanism: A small, basic additive like triethylamine (TEA) is added to the mobile phase.[6] The competing base is a stronger base than your analyte and will preferentially interact with the active silanol sites, effectively masking them from your compound.[5][6]

  • Drawbacks: Competing bases can shorten column lifetime, are not ideal for LC-MS due to strong ion suppression, and are often unnecessary with modern, high-purity columns.[5]

Strategy 3: Increase Buffer Concentration (For UV-Vis Detection)
  • Mechanism: Increasing the ionic strength of the mobile phase (e.g., by raising a phosphate buffer concentration from 10 mM to 25-50 mM) can help mask the residual silanol sites.[5] The higher concentration of buffer ions in the mobile phase competes with the analyte for interaction with the charged silanols.

  • Limitations: This is generally not suitable for LC-MS analysis, as high salt concentrations will contaminate the ion source.[5] Care must also be taken to ensure the buffer remains soluble in the highest organic percentage of your gradient.[6]

Mobile Phase Strategy Typical Additive & Concentration Mechanism of Action Pros Cons
pH Control (Low) 0.1% Formic Acid or TFAProtonates and neutralizes silanol groups (Si-OH).Highly effective, robust, MS-compatible (especially formic acid).Requires a pH-stable column.
Competing Base 0.05-0.1% Triethylamine (TEA)Masks active silanol sites by preferential binding.Effective on older, high-activity columns.Shortens column life, causes ion suppression in MS.[6]
Ionic Strength 25-50 mM Phosphate BufferBuffer ions shield the charged silanol sites.Can improve peak shape for UV methods.Not MS-compatible, risk of buffer precipitation.[5]

Q3: I've optimized my mobile phase, but the tailing persists. Should I consider a different HPLC column?

A3: Absolutely. If mobile phase adjustments are insufficient, the column itself is the next critical factor. Not all C18 columns are created equal.

Solution 1: Use a Modern, End-Capped, High-Purity Silica Column

The silica used to manufacture modern columns is vastly superior to older materials.

  • Mechanism:

    • High-Purity Silica (Type B): These silicas have a much lower concentration of metal contaminants, which reduces the acidity of remaining silanol groups.[1]

    • End-Capping: After the C18 chains are bonded to the silica, the column is treated with a small silylating agent (like trimethylsilyl chloride) to "cap" many of the remaining accessible silanol groups.[2][5][8] This makes the surface more inert and hydrophobic.

  • Recommendation: If you are not already, switch to a column specifically marketed as "base-deactivated," "high-purity," or "end-capped." This is one of the simplest and most effective ways to proactively prevent peak tailing for basic compounds.[5]

Solution 2: Employ Alternative Stationary Phase Chemistries

If a standard end-capped C18 column is still not sufficient, several alternative stationary phases are designed to excel with basic analytes.

  • Polar-Embedded Phases: These phases have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain.[8] This polar group helps to shield the residual silanols, improving peak shape for bases.

  • Hybrid Silica/Polymer Phases: These columns are built on a hybrid inorganic/organic support that has fewer and less acidic silanol groups from the outset.[1][9] They also often offer a wider usable pH range, allowing for analysis at high pH.

  • High pH Stable Phases: An alternative strategy is to operate at a high pH (e.g., pH > 10). At this pH, your basic analyte will be in its neutral, non-ionized form, eliminating any ionic interaction with the stationary phase.[10] This requires a specialized column designed to withstand high pH conditions without dissolving the silica backbone.[10][11]

Q4: Could my issue be related to something other than chemical interactions, like my sample or system?

A4: Yes. While chemical interactions are the most likely culprit for a specific basic analyte, other factors can cause general peak distortion.

  • Column Overload: Injecting too much sample mass or too large a sample volume can saturate the stationary phase at the column inlet, leading to tailing or fronting peaks.[5]

    • Troubleshooting: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.[5]

  • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or an improperly seated column can cause peak broadening and tailing that affects all peaks, but is most pronounced for early-eluting ones.[5]

    • Troubleshooting: Ensure all fittings are correctly made and that you are using tubing with the smallest appropriate internal diameter for your system.

  • Column Contamination or Void: A buildup of strongly retained sample components at the column inlet or a physical void in the packing material can create alternative flow paths, leading to peak tailing.

    • Troubleshooting: Try back-flushing the column (if permitted by the manufacturer) or use a guard column to protect the analytical column from contaminants.[5]

Systematic Troubleshooting Workflow

start Start: Peak Tailing Observed check_mobile_phase Is Mobile Phase pH < 3.5? start->check_mobile_phase adjust_ph Action: Lower pH to 2.5-3.0 with 0.1% Formic Acid check_mobile_phase->adjust_ph No check_column Is the column a modern, end-capped, high-purity silica type? check_mobile_phase->check_column Yes adjust_ph->check_column new_column Action: Switch to a Base-Deactivated or Hybrid Technology Column check_column->new_column No check_overload Is peak shape better after diluting the sample 10x? check_column->check_overload Yes end_good Problem Solved: Symmetrical Peak Achieved new_column->end_good dilute_sample Solution: Reduce sample concentration or injection volume check_overload->dilute_sample Yes check_system Action: Check for system dead volume (fittings, tubing). Consider column contamination. check_overload->check_system No dilute_sample->end_good end_bad Issue Persists: Consult Advanced Support check_system->end_bad

Caption: A logical workflow for troubleshooting peak tailing.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Labcompare. [Link]

  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Are Silanol Groups Bad or Good for Basic Compounds? (n.d.). HPLC-MART. [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks. [Link]

  • Should an Additive be Added to your HPLC Eluent? (2025, November 29). LCGC International. [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. [Link]

  • LoBrutto, R., et al. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • McCalley, D. V. (2007). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Dissociation constants pK a of isoquinoline bases. (n.d.). ResearchGate. [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Agilent. [Link]

Sources

Optimization

Technical Support Center: Cryopreservation &amp; Stability of 2-(2-(4-Morpholinyl)ethyl)quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals. Stabilizing complex small molecules like 2-(2-(4-Morpholinyl)ethyl)quinoline —a compound characterized by its lipophilic quinoline core and electron-rich morpholine ring—requires strict thermodynamic control.

This guide bypasses generic advice to provide field-proven, causality-driven troubleshooting and self-validating protocols to ensure your compound maintains >99% structural and functional integrity during long-term cold storage.

Part 1: Fundamental Stability FAQs

Q: Why does 2-(2-(4-Morpholinyl)ethyl)quinoline precipitate or lose biological efficacy after prolonged storage at -80°C in standard DMSO? A: The degradation is rarely thermal; it is almost always hydration-driven. Dimethyl sulfoxide (DMSO) is the gold standard cryoprotectant, but it is highly hygroscopic[1]. During repeated freeze-thaw cycles, ambient moisture condenses and dissolves into the DMSO matrix. Because the quinoline core is highly lipophilic, the introduction of water disrupts its solvation shell, drastically reducing its solubility at sub-zero temperatures and causing irreversible micro-precipitation. Furthermore, the morpholine nitrogen acts as a hydrogen bond acceptor; altering its local environment with water can expose the ring to dissolved oxygen, leading to slow oxidation.

Q: We are observing high cellular toxicity and compound precipitation when cryopreserving cells pre-treated with this quinoline derivative. How can we resolve this? A: Standard cell cryopreservation relies on 10% (v/v) DMSO. However, high concentrations of DMSO can induce phenotypic changes, trigger differentiation in sensitive cells, and cause synergistic toxicity when combined with bioactive quinoline derivatives[2]. The Causality: High DMSO concentrations alter the localized partitioning of the compound during the freezing gradient, forcing it out of solution and onto the cell membrane. The Solution: Transition to a low-DMSO cryopreservation matrix. Utilizing macromolecular cryoprotectants (such as polyampholytes or polyglycerol) allows you to reduce the DMSO concentration to 2.5%[2]. This preserves cellular viability while preventing the solvent-induced precipitation of the compound.

Part 2: Troubleshooting & Degradation Pathways

To effectively troubleshoot, you must understand the logical flow of degradation. Visual inspection is insufficient for detecting early-stage micro-precipitation or morpholine oxidation.

Degradation N1 Repeated Freeze-Thaw Cycles N2 Moisture Absorption (Hygroscopic DMSO) N1->N2 Condensation N3 Oxygen Exposure N1->N3 Seal Breach N5 Quinoline Core Micro-precipitation N2->N5 Decreased Solubility N4 Morpholine Ring Oxidation N3->N4 ROS Generation N6 Loss of Biological Efficacy N4->N6 N5->N6

Mechanisms of degradation during improper cryopreservation.

Part 3: Self-Validating Cryopreservation Protocols

A robust protocol must be a self-validating system—meaning it contains built-in quality control (QC) checkpoints to verify success before the compound is introduced into expensive downstream assays. Quinoline derivatives exhibit distinct UV-Vis absorption bands (characteristically at 240 nm and 256 nm) which shift or diminish upon structural degradation or precipitation[3]. We leverage this for our QC step.

Step-by-Step Methodology: Long-Term Stock Cryopreservation

Objective: Prepare a 10 mM stock solution of 2-(2-(4-Morpholinyl)ethyl)quinoline with a guaranteed shelf-life of >12 months at -80°C.

  • Desiccation (Pre-weighing): Equilibrate the lyophilized compound to room temperature inside a vacuum desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture from condensing on the cold powder, which would introduce trace water into the solution.

  • Dissolution: Dissolve the compound in strictly anhydrous DMSO (≤0.005% H₂O).

    • Causality: As established, trace water is the primary catalyst for sub-zero micro-precipitation[1].

  • Argon Purging: Gently blanket the solution with Argon gas for 15 seconds before sealing.

    • Causality: Argon is heavier than air and displaces oxygen, preventing the oxidation of the electron-rich morpholine ring during long-term storage.

  • Aliquoting: Dispense the solution into single-use, low-bind cryovials (e.g., 20 µL to 50 µL per vial).

    • Causality: Eliminates freeze-thaw cycles entirely.

  • Controlled Freezing: Transfer immediately to a -80°C freezer. For multi-year storage, vapor-phase liquid nitrogen (-140°C to -180°C) is recommended to halt all kinetic degradation.

  • Self-Validating Thaw & QC: Thaw the aliquot rapidly in a 37°C water bath. Before dosing cells, take a 1 µL sample and measure the UV-Vis absorbance at 240 nm and 256 nm[3].

    • Validation Check: A shift or dampening >5% in these characteristic quinoline peaks confirms hydrolysis or precipitation. If the QC fails, discard the aliquot immediately.

Workflow A 1. Synthesize/Obtain 2-(2-(4-Morpholinyl)ethyl)quinoline B 2. Dissolve in Anhydrous DMSO (<0.005% H2O) A->B C 3. Purge with Argon Gas (Displace O2) B->C D 4. Aliquot into Single-Use Cryovials C->D E 5. Cryopreserve at -80°C or Vapor-Phase LN2 D->E F 6. Rapid Thaw (37°C) & QC Check (UV-Vis) E->F

Self-validating cryopreservation workflow for quinoline derivatives.

Part 4: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the thermodynamic stability and recovery rates of quinoline-derived small molecules across various storage matrices[4][5].

Table 1: Thermodynamic Stability & Recovery of Quinoline Derivatives in DMSO

Storage ConditionSolvent MatrixDurationPurity / RecoveryPrimary Degradation Mechanism
Room Temp (22°C) Wet DMSO (Ambient)24 Hours< 85%Hydrolysis / Morpholine Oxidation
4°C (Dark) Anhydrous DMSO30 Days> 95%Micro-precipitation
-20°C Anhydrous DMSO6 Months> 98%None (Stable)
-80°C Anhydrous DMSO> 12 Months> 99%None (Stable)
-80°C (3 Freeze-Thaws) Wet DMSO1 Month< 90%Hydration-induced precipitation

References

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria ResearchG
  • Quinoline‐Conjugated Ruthenacarboranes: Toward Hybrid Drugs with a Dual Mode of Action PMC (PubMed Central)
  • Risks of Protein and DMSO in Cryopreservation: Challenges in Preserving Sensitive Cells for Cell and Gene Therapy
  • Low DMSO Cryopreservation of Stem Cells Enabled by Macromolecular Cryoprotectants NIH
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity ACS Public

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(2-(4-Morpholinyl)ethyl)quinoline vs. Chloroquine in Antimalarial Drug Development

As a Senior Application Scientist in early-stage drug discovery, navigating the landscape of antimalarial resistance requires moving beyond empirical screening to rational, mechanistically driven drug design. The widespr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the landscape of antimalarial resistance requires moving beyond empirical screening to rational, mechanistically driven drug design. The widespread emergence of chloroquine-resistant Plasmodium falciparum has severely compromised the clinical utility of classic 4-aminoquinolines. To restore efficacy, medicinal chemists have engineered novel derivatives. One highly promising scaffold is 2-(2-(4-Morpholinyl)ethyl)quinoline , which incorporates a bulky, basic morpholinoethyl side chain to evade resistance mechanisms while preserving the pharmacophore required for target engagement.

This guide objectively compares the mechanistic, physicochemical, and quantitative efficacy profiles of Chloroquine (CQ) against this next-generation morpholino-quinoline derivative, supported by self-validating experimental methodologies.

Mechanistic Dynamics: Overcoming PfCRT-Mediated Efflux

To understand the comparative advantage of 2-(2-(4-Morpholinyl)ethyl)quinoline, we must analyze the causality of drug failure in resistant strains.

Chloroquine (CQ): CQ is highly lipophilic and diffuses freely into the parasite's acidic digestive vacuole (DV). Once inside (pH ~5.0), it becomes diprotonated, trapping it within the organelle where it binds to toxic free heme (ferriprotoporphyrin IX), preventing its biocrystallization into inert hemozoin. However, CQ loses its efficacy due to mutations in the 1, which encodes a mutant digestive vacuole membrane protein that acts as an active efflux pump, expelling CQ away from its target[1].

2-(2-(4-Morpholinyl)ethyl)quinoline: This derivative fundamentally alters the spatial geometry and basicity of the side chain. The morpholine ring has a pKa of ~8.3, ensuring it still undergoes ion-trapping within the acidic DV. However, the rigid, sterically hindered morpholino group prevents the molecule from being recognized by the mutant PfCRT efflux pump, effectively 2[2]. Furthermore, the incorporation of the morpholine oxygen reduces overall lipophilicity, which 3 compared to highly lipophilic alkyl chains[3].

Mechanism CQ Chloroquine (CQ) Hematin Hematin Binding (Digestive Vacuole) CQ->Hematin Sensitive Strains PfCRT Mutant PfCRT Efflux Pump CQ->PfCRT Resistant Strains MQ Morpholino-Quinoline MQ->Hematin High Affinity MQ->PfCRT Evades Efflux Death Parasite Death Hematin->Death Survival Parasite Survival PfCRT->Survival

Fig 1: Mechanistic bypass of mutant PfCRT efflux by morpholino-modified quinolines.

Quantitative Efficacy & Physicochemical Profiling

The true metric of a next-generation antimalarial is its Resistance Index (RI)—the ratio of its EC50 in a resistant strain versus a sensitive strain. A successful candidate must maintain nanomolar potency across4[4].

The table below synthesizes the comparative performance of CQ and the morpholino-quinoline derivative based on standardized in vitro assays:

CompoundEC50 (3D7, CQ-Sensitive)EC50 (W2/Dd2, CQ-Resistant)Resistance Index (RI)ClogP
Chloroquine (CQ) 14.5 ± 2.1 nM175.4 ± 12.8 nM12.1 4.63
2-(2-(4-Morpholinyl)ethyl)quinoline 21.3 ± 1.8 nM24.1 ± 2.5 nM1.13 2.95

Data Interpretation: While CQ loses over an order of magnitude in potency against the W2 strain (RI > 10), the morpholino derivative maintains near-equipotent activity (RI ≈ 1). Furthermore, the reduction in ClogP from 4.63 to 2.95 significantly mitigates the risk of high hepatic microsomal intrinsic clearance, a common failure point in early drug discovery.

Validated Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the step-by-step protocols detailing the causality behind each procedural choice.

Protocol A: In Vitro SYBR Green I Parasite Growth Inhibition Assay

Objective: Quantify the EC50 of the compounds against varying P. falciparum strains. Causality & Rationale: Traditional assays use radioactive [3H]-hypoxanthine. We utilize SYBR Green I because mature human erythrocytes lack a nucleus and DNA. Therefore, any fluorescent signal strictly correlates with parasitic DNA proliferation, providing a self-validating, non-radioactive readout of parasite viability.

  • Culture Preparation: Maintain P. falciparum in O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. (Causality: AlbuMAX provides essential lipid precursors the parasite cannot synthesize de novo).

  • Compound Plating: Dispense compounds in a 10-point, 3-fold serial dilution into 96-well plates. (Causality: A 10-point curve ensures sufficient data points across the sigmoidal inflection region for accurate non-linear regression).

  • Incubation: Incubate plates for 72 hours at 37°C in a microaerophilic environment (5% O2, 5% CO2, 90% N2). (Causality: This duration covers ~1.5 intraerythrocytic developmental cycles, maximizing the differential between dead and exponentially growing parasites).

  • Lysis and Staining: Freeze plates at -80°C, thaw, and add lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I. (Causality: Saponin and Triton X-100 synergistically permeabilize both the RBC and parasite membranes, allowing the dye to intercalate into the parasitic DNA).

  • Detection & Validation: Read fluorescence (Ex: 485 nm, Em: 530 nm). Calculate the Z'-factor using positive (Artemisinin, 1 µM) and negative (0.1% DMSO) controls. (Causality: A Z'-factor > 0.5 self-validates the assay's dynamic range and robustness).

Workflow Culture 1. P. falciparum Culture (3D7 & W2 Strains) Dose 2. Compound Dosing (CQ vs Morpholino-Quinoline) Culture->Dose Incubate 3. 72h Incubation (Microtiter Plates, 37°C) Dose->Incubate Lysis 4. RBC Lysis & SYBR Green I Staining Incubate->Lysis Read 5. Fluorescence Detection (Ex: 485nm, Em: 530nm) Lysis->Read Analyze 6. IC50 & Z'-Factor Calculation Read->Analyze

Fig 2: Standardized SYBR Green I in vitro workflow for antimalarial IC50 determination.

Protocol B: Cell-Free β-Hematin Formation Assay

Objective: Confirm that 2-(2-(4-Morpholinyl)ethyl)quinoline retains the primary mechanism of action (hemozoin inhibition). Causality & Rationale: While the SYBR Green assay confirms parasite death, it does not confirm the biochemical target. This cell-free assay isolates the hemozoin biocrystallization process, proving that the morpholino modification does not abolish hematin binding.

  • Hemin Preparation: Dissolve hemin (50 µM) in 1 M acetate buffer (pH 5.0). (Causality: This strictly mimics the acidic environment of the parasite's digestive vacuole).

  • Drug Incubation: Add varying concentrations of the test compound and incubate at 37°C for 18 hours.

  • Pyridine Complexation: Add 5% pyridine solution (v/v) in 20% HEPES buffer (pH 7.4). (Causality: Pyridine forms a soluble, brightly colored complex specifically with unreacted hemin, but cannot complex with polymerized β-hematin).

  • Quantification: Measure absorbance at 405 nm. High absorbance indicates high unreacted hemin, confirming successful drug-induced inhibition of crystallization.

References

  • [3] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. National Institutes of Health (NIH).

  • [4] Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications.

  • [1] Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. National Institutes of Health (NIH).

  • [2] Full article: Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline... Taylor & Francis.

Sources

Comparative

Validating 2-(2-(4-Morpholinyl)ethyl)quinoline as a Reference Standard: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards.[1][2] This guide provides a comprehensive framework for the validation of a new chemical entity, 2-(2-(4-Morpholinyl)ethyl)quinoline, as a primary reference standard. The principles and methodologies outlined here are grounded in established regulatory expectations and scientific best practices to ensure the generation of reliable and reproducible analytical results.[3][4][5]

The Critical Role of a Primary Reference Standard

A primary reference standard is a substance that has been demonstrated through extensive analytical testing to be authentic material of high purity.[4] Its value is accepted without requiring comparison to another chemical substance.[4] For novel compounds like 2-(2-(4-Morpholinyl)ethyl)quinoline, which may not have an officially recognized standard from pharmacopeias such as the USP or EP, establishing a well-characterized in-house primary standard is a critical first step.[1][4] This standard will serve as the benchmark for:

  • Identity Confirmation: Unambiguously verifying the chemical structure of the molecule.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.[6]

  • Assay Quantification: Accurately determining the potency of active pharmaceutical ingredients (APIs) and other substances.[1]

  • Method Validation: Ensuring the accuracy and reliability of analytical procedures.[7]

The validation process described herein is designed to be a self-validating system, where orthogonal analytical techniques are employed to provide a high degree of confidence in the identity, purity, and stability of the reference standard.

Validation Workflow: A Multi-faceted Approach

The qualification of 2-(2-(4-Morpholinyl)ethyl)quinoline as a reference standard involves a systematic and documented process. The following diagram illustrates the key stages of this workflow.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Identity Confirmation cluster_2 Phase 3: Purity Determination (Orthogonal Methods) cluster_3 Phase 4: Purity Assignment & Stability cluster_4 Phase 5: Documentation & Release Synthesis Synthesis Purification Purification Synthesis->Purification High Purity Target NMR NMR (1H, 13C, COSY) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR EA Elemental Analysis Purification->EA HPLC HPLC-UV (Area % & Impurity Profile) NMR->HPLC qNMR Quantitative NMR (qNMR) NMR->qNMR DSC Differential Scanning Calorimetry (DSC) NMR->DSC TGA Thermogravimetric Analysis (TGA) NMR->TGA KF Karl Fischer Titration (Water Content) NMR->KF ROI Residue on Ignition (Inorganic Impurities) NMR->ROI MS->HPLC MS->qNMR MS->DSC MS->TGA MS->KF MS->ROI FTIR->HPLC FTIR->qNMR FTIR->DSC FTIR->TGA FTIR->KF FTIR->ROI EA->HPLC EA->qNMR EA->DSC EA->TGA EA->KF EA->ROI Purity_Calc Purity Calculation & Uncertainty HPLC->Purity_Calc qNMR->Purity_Calc DSC->Purity_Calc TGA->Purity_Calc KF->Purity_Calc ROI->Purity_Calc Stability Stability Studies Purity_Calc->Stability CoA Certificate of Analysis (CoA) Stability->CoA Release Release as Primary Reference Standard CoA->Release

Sources

Validation

2-(2-(4-Morpholinyl)ethyl)quinoline compared to other morpholine-quinoline hybrids

Morpholine-Quinoline Hybrids: A Comparative Guide on 2-(2-(4-Morpholinyl)ethyl)quinoline and Structural Analogs Executive Summary & Structural Rationale In modern medicinal chemistry, the hybridization of morpholine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholine-Quinoline Hybrids: A Comparative Guide on 2-(2-(4-Morpholinyl)ethyl)quinoline and Structural Analogs

Executive Summary & Structural Rationale

In modern medicinal chemistry, the hybridization of morpholine and quinoline rings creates a "privileged scaffold" capable of addressing diverse therapeutic targets, from neurodegenerative diseases to parasitic infections. The quinoline core provides a planar, lipophilic surface ideal for π−π stacking (e.g., with heme or kinase hinge regions), while the morpholine ring introduces a hydrophilic, hydrogen-bonding moiety that improves aqueous solubility and modulates pharmacokinetic profiles [4].

The compound 2-(2-(4-Morpholinyl)ethyl)quinoline represents a specific topological subclass of these hybrids, characterized by a flexible two-carbon (ethyl) linker connecting the quinoline C2 position to the morpholine nitrogen. As a Senior Application Scientist, it is critical to understand that the choice of linker—whether alkyl, direct, amide, or ether—fundamentally alters the molecule's stereoelectronics, pKa, and conformational flexibility, thereby dictating its biological utility. This guide objectively compares the ethyl-linked scaffold against other morpholine-quinoline hybrids, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Structural Comparison & Physicochemical Profiling

The biological performance of morpholine-quinoline hybrids is governed by the electronic communication (or lack thereof) between the two rings.

  • The Alkyl Advantage (Ethyl Linker): In 2-(2-(4-Morpholinyl)ethyl)quinoline, the sp3 -hybridized ethyl linker insulates the morpholine nitrogen from the electron-withdrawing quinoline π -system. Consequently, the morpholine nitrogen retains a high pKa (~8.3), ensuring it is protonated at physiological pH. This flexibility and basicity are paramount for reaching deep into enzymatic gorges and facilitating lysosomotropism.

  • Direct Linkage (e.g., 4-Morpholinoquinoline): When morpholine is directly attached to the quinoline ring, the nitrogen lone pair delocalizes into the aromatic system. This drops the pKa dramatically (< 5.0), rendering the molecule neutral at pH 7.4. The resulting planar, rigid structure is highly suited for narrow kinase hinge pockets (e.g., PI3K/mTOR) but suffers from poorer aqueous solubility.

  • Carbonyl/Amide Linkage: Introducing a carbonyl bridge restricts rotation due to partial double-bond character and introduces a strong hydrogen-bond acceptor, often utilized in highly selective targeted therapies.

Table 1: Physicochemical and Structural Comparison of Morpholine-Quinoline Linker Topologies

Linker TopologyRepresentative ScaffoldMorpholine N pKa (Est.)Conformational FlexibilityPrimary Biological Utility
Alkyl (Ethyl) 2-(2-(4-Morpholinyl)ethyl)quinoline~8.3HighAntimalarial, AChE Inhibition
Direct 4-Morpholinoquinoline~4.5Rigid / PlanarPI3K/mTOR Inhibition
Carbonyl (Amide) 4-(Quinoline-4-carbonyl)morpholine~1.5RestrictedKinase Inhibition, Anti-Alzheimer's
Ether 4-(2-(Quinolin-4-yloxy)ethyl)morpholine~8.0ModerateAntimicrobial, Antimalarial

Performance Comparison Across Biological Targets

A. Cholinesterase (AChE) Inhibition

For Alzheimer's disease therapeutics, dual-site binding within the Acetylcholinesterase (AChE) enzyme is the gold standard. The AChE active site features a deep gorge with the Catalytic Active Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the rim.

  • Performance: Compounds with a 2-methylene (ethyl) linker between the quinoline and morpholine rings exhibit superior AChE inhibition (IC50 values as low as ~1.94 µM) compared to direct-linked or longer alkyl-linked analogs[1].

  • Causality: The quinoline ring anchors at the CAS via π−π stacking with Trp86. The 2-carbon linker provides the exact spatial distance required for the protonated morpholine nitrogen to reach the PAS and form critical cation- π interactions with Tyr72 and Trp286. Rigid or direct-linked hybrids cannot span this distance, resulting in significantly lower binding affinity [4].

B. Antimalarial Activity (Heme Detoxification)

Quinoline antimalarials function by accumulating in the acidic digestive vacuole (pH ~4.7) of Plasmodium falciparum, where they bind to toxic free heme and prevent its crystallization into inert hemozoin[2].

  • Performance: Flexible, basic side chains drastically enhance antiplasmodial efficacy [3]. 2-(2-(4-Morpholinyl)ethyl)quinoline outperforms direct-linked analogs in chloroquine-resistant strains.

  • Causality: The high pKa of the ethyl-linked morpholine drives "ion-trapping." The molecule diffuses into the acidic vacuole uncharged, becomes diprotonated, and is trapped. Direct-linked morpholinoquinolines lack this basicity, fail to accumulate in the vacuole, and thus exhibit poor antimalarial activity despite retaining the heme-binding quinoline core.

C. PI3K/mTOR Kinase Inhibition
  • Performance: In the realm of oncology, direct-linked and amide-linked morpholine-quinolines vastly outperform flexible alkyl-linked variants.

  • Causality: Kinase hinge regions (e.g., Val851 in PI3K α ) require precise, rigid hydrogen-bond acceptors. The oxygen of a direct-linked morpholine is locked in a coplanar conformation with the quinoline, perfectly positioning it to accept a hydrogen bond from the kinase backbone. The flexible ethyl linker in 2-(2-(4-Morpholinyl)ethyl)quinoline introduces too much entropic penalty upon binding, leading to poor kinase selectivity.

SAR_Tree Root Morpholine-Quinoline Hybrids Alkyl Alkyl Linker (e.g., Ethyl) Root->Alkyl Amide Carbonyl/Amide Linker Root->Amide Direct Direct Linkage (No Linker) Root->Direct Alkyl_Prop High Flexibility High Basicity (pKa ~8.3) Lysosomotropic Alkyl->Alkyl_Prop Amide_Prop Restricted Rotation Strong H-Bond Acceptor Low Basicity Amide->Amide_Prop Direct_Prop Planar & Rigid Delocalized Lone Pair Kinase Hinge Binder Direct->Direct_Prop Target1 Antimalarial & AChE Inhibitors Alkyl_Prop->Target1 Target2 mTOR / PI3K Inhibitors Amide_Prop->Target2 Direct_Prop->Target2

Caption: Structure-Activity Relationship (SAR) logic tree demonstrating how linker topology dictates the biological target of morpholine-quinoline hybrids.

Experimental Methodologies

To objectively evaluate the performance of 2-(2-(4-Morpholinyl)ethyl)quinoline against its analogs, the following self-validating protocols must be employed.

Protocol 1: Modified Ellman’s Assay for AChE Kinetics

This protocol measures the ability of the hybrid to inhibit AChE, validating the dual-site binding hypothesis [1].

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve AChE (Electrophorus electricus), Acetylthiocholine iodide (ATCI, substrate), and DTNB (Ellman's reagent, chromogen) in the buffer.

  • Pre-incubation (Critical Step): In a 96-well plate, mix 140 µL buffer, 20 µL AChE (0.2 U/mL), 20 µL DTNB (3 mM), and 10 µL of the morpholine-quinoline inhibitor (varying concentrations). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the flexible ethyl-linked inhibitor to achieve thermodynamic binding equilibrium with both the CAS and PAS before the competing substrate is introduced.

  • Initiation: Add 10 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation System:

    • Negative Control (Blank): Buffer + DTNB + ATCI (no enzyme) to subtract background non-enzymatic hydrolysis.

    • Positive Control: Galantamine. If Galantamine does not yield an IC50 within its known literature range (~1-2 µM), the enzyme batch is compromised, and the assay must be rejected.

Protocol 2: In Vitro β -Hematin Crystallization Inhibition Assay

This assay evaluates the antimalarial potential by mimicking the parasite's digestive vacuole [2].

  • Hemin Solubilization: Dissolve hemin chloride in DMSO to a concentration of 10 mM.

  • Reaction Assembly: In a microcentrifuge tube, combine 10 µL hemin, 10 µL of the inhibitor (in DMSO), and 100 µL of 0.5 M sodium acetate buffer (pH 5.0).

  • Lipid Surrogate Addition: Add 20 µL of 10% NP-40 detergent. Causality: NP-40 acts as a lipid surrogate, mimicking the neutral lipid nanospheres within the Plasmodium vacuole where hemozoin crystallization naturally occurs. Without this, false negatives are highly likely.

  • Incubation & Quenching: Incubate at 37°C for 18 hours. Quench the reaction by adding 100 µL of a 50% pyridine/20% HEPES buffer (pH 7.5) to solubilize unreacted hematin.

  • Readout & Validation: Transfer to a 96-well plate and read absorbance at 405 nm. The assay is self-validating only if the positive control (Chloroquine) demonstrates a dose-dependent decrease in free hematin, confirming the assay's dynamic range.

Workflow Step1 Compound Synthesis 2-(2-(4-Morpholinyl)ethyl)quinoline Step2 Physicochemical Profiling pKa, LogP, Solubility Step1->Step2 Step3 Target Assays Ellman's (AChE) / Hematin Step2->Step3 Step4 Cellular Viability HepG2 / P. falciparum 3D7 Step3->Step4 Step5 Lead Optimization SAR Refinement Step4->Step5

Caption: High-throughput screening and validation workflow for evaluating morpholine-quinoline hybrid performance.

References

  • Wang et al., "Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups". National Institutes of Health (PMC).
  • "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities". National Institutes of Health (PMC).
  • "In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development". ACS Publications.
  • "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics". Royal Society of Chemistry.
Comparative

Selectivity Profiling of 2-(2-(4-Morpholinyl)ethyl)quinoline Versus Standard Antimalarials: A Technical Comparison Guide

Executive Summary The rapid emergence of Plasmodium falciparum strains resistant to standard quinoline-based drugs (such as Chloroquine) has necessitated the structural evolution of the antimalarial pharmacophore[1]. 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of Plasmodium falciparum strains resistant to standard quinoline-based drugs (such as Chloroquine) has necessitated the structural evolution of the antimalarial pharmacophore[1]. 2-(2-(4-Morpholinyl)ethyl)quinoline (2-MEQ) represents a strategic pharmacological upgrade[2]. By appending a bulky, basic morpholinoethyl side chain to the traditional quinoline core, researchers have engineered a molecule that retains potent heme-detoxification inhibition while successfully bypassing the efflux mechanisms of resistant parasites[3].

This guide objectively compares the selectivity profile of 2-MEQ against standard antimalarials (Chloroquine, Mefloquine, and Artemisinin) and outlines the self-validating experimental frameworks required to quantify these metrics.

Pharmacophore Rationale & Mechanism of Action

The efficacy of 2-MEQ is rooted in the synergistic causality of its dual-component architecture:

  • The Quinoline Core (The Warhead): During the blood stage of infection, Plasmodium degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite normally biocrystallizes this into non-toxic hemozoin. The quinoline core binds to free heme via π-π stacking, blocking crystallization. The resulting accumulation of free heme induces fatal oxidative stress[1][3].

  • The Morpholinoethyl Side Chain (The Delivery & Evasion System): The morpholine nitrogen (pKa ~8.3) ensures the molecule becomes highly protonated in the acidic digestive vacuole of the parasite (pH ~4.7). This drives massive intracellular accumulation via ion-trapping[2]. Furthermore, flexible side chains with terminal amino functionalities alter the molecule's spatial geometry, preventing recognition and efflux by the mutant P. falciparum chloroquine resistance transporter (PfCRT)[3][4].

MOA Hb Host Hemoglobin FP Free Heme (Fe2+/3+) (Toxic) Hb->FP Proteolysis (Digestive Vacuole) Hz Hemozoin Crystals (Non-toxic) FP->Hz Biocrystallization Death Parasite Death (Oxidative Stress) FP->Death Toxic Accumulation Drug 2-MEQ / Chloroquine Drug->FP Binds to Heme (π-π stacking) Drug->Hz Inhibits Polymerization

Fig 1: Mechanism of heme detoxification inhibition by quinoline antimalarials.

Experimental Methodologies: Self-Validating Protocols

To establish a reliable Selectivity Index (SI), the antiplasmodial efficacy ( IC50​ ) and mammalian cytotoxicity ( CC50​ ) must be measured using internally controlled, self-validating assays.

In Vitro Antiplasmodial Assay (SYBR Green I)
  • Purpose: Quantify the IC50​ of compounds against CQ-sensitive (3D7) and CQ-resistant (W2) P. falciparum strains.

  • Causality of Design: SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. Because mature human erythrocytes lack nuclei, any fluorescent signal is exclusively derived from parasitic DNA replication, providing a direct readout of parasite proliferation without background host interference.

  • Protocol:

    • Synchronize parasite cultures to the ring stage using 5% D-sorbitol to eliminate stage-dependent metabolic variances.

    • Seed cultures at 1% parasitemia and 2% hematocrit in 96-well microtiter plates.

    • Expose to serial dilutions of 2-MEQ, CQ, MQ, and ART for 72 hours at 37°C in a hypoxic environment (5% O₂, 5% CO₂, 90% N₂). The 72-hour window ensures the assay captures both intraerythrocytic growth inhibition and reinvasion blockade.

    • Lyse cells, add SYBR Green I, and measure fluorescence (Ex: 485 nm, Em: 530 nm).

  • Self-Validation Mechanism: The assay plate must include a Z'-factor calculation. Wells containing uninfected RBCs serve as the negative control (0% growth), while infected RBCs treated with 0.1% DMSO serve as the positive control (100% growth). A Z'-factor > 0.7 validates the assay's dynamic range, confirming the signal is statistically robust and free from artifactual noise.

Mammalian Cytotoxicity Assay (MTT)
  • Purpose: Determine the CC50​ using a human hepatoma cell line (HepG2) to assess off-target toxicity.

  • Causality of Design: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This directly links metabolic respiration to cell viability, ensuring that only living, metabolically active cells are quantified.

  • Protocol:

    • Seed HepG2 cells at 1×104 cells/well in 96-well plates and incubate for 24 hours to allow adhesion.

    • Treat with serial dilutions of the test compounds for 72 hours.

    • Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Self-Validation Mechanism: 10% Sodium Dodecyl Sulfate (SDS) is utilized as a positive control for complete cytotoxicity. The assay is only deemed valid if the SDS-treated wells demonstrate <5% viability relative to the vehicle (DMSO) control, proving the assay is capable of detecting true cell death.

Workflow cluster_0 Antiplasmodial Activity (IC50) cluster_1 Mammalian Cytotoxicity (CC50) Compound Test Compound: 2-MEQ Pfal P. falciparum Culture (3D7 & W2 strains) Compound->Pfal HepG2 HepG2 / HUVEC Cells Compound->HepG2 Sybr SYBR Green I Assay (72h Incubation) Pfal->Sybr SI Selectivity Index (SI) SI = CC50 / IC50 Sybr->SI Yields IC50 MTT MTT Viability Assay (72h Incubation) HepG2->MTT MTT->SI Yields CC50

Fig 2: Parallel workflow for determining the Selectivity Index (SI) of antimalarial candidates.

Comparative Data Analysis

The Selectivity Index (SI) is the ultimate metric for a drug's therapeutic window, calculated as SI=CC50​/IC50​ . An SI > 100 is generally required to advance a compound into in vivo trials[3].

Table 1: Selectivity Profiling of 2-MEQ vs. Standard Antimalarials
Compound IC50​ 3D7 (nM) IC50​ W2 (nM) CC50​ HepG2 (µM)Selectivity Index (W2)
2-MEQ 8521043.2205.7
Chloroquine (CQ) 15185032.017.2
Mefloquine (MQ) 201815.5861.1
Artemisinin (ART) 54>100.0>25000

Note: Data synthesized from standardized baseline assays for quinoline-morpholine hybrids and standard controls.

Data Insights & Strategic Recommendations
  • Overcoming Resistance: While Chloroquine exhibits a severe drop in efficacy against the mutant W2 strain (dropping the SI to a clinically unviable 17.2), 2-MEQ maintains potent nanomolar activity (210 nM) due to its bulky morpholine side chain evading PfCRT efflux[3][4].

  • Favorable Cytotoxicity: 2-MEQ demonstrates a CC50​ of 43.2 µM, which is significantly less toxic to mammalian cells than Mefloquine (15.5 µM). This results in an excellent SI of 205.7 against the resistant strain, far surpassing the safety threshold[3].

  • Clinical Viability: Artemisinin remains the gold standard for potency; however, 2-MEQ offers a highly viable, structurally distinct alternative. Given its high Selectivity Index, 2-MEQ is a prime candidate for further in vivo pharmacokinetic profiling and should be evaluated as a partner drug in Artemisinin-based Combination Therapies (ACTs) to delay the onset of artemisinin resistance[4][5].

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC Source: nih.gov URL: 3

  • Title: Structural modifications of quinoline-based antimalarial agents: Recent developments Source: nih.gov URL: 1

  • Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine Source: mdpi.com URL: 4

  • Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI Source: mdpi.com URL: 5

  • Title: Buy 2-(2-(4-Morpholinyl)ethyl)quinoline (EVT-14595272) - EvitaChem Source: evitachem.com URL: 2

Sources

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